1,3-Dimethylbutyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-7(3)10-8(4)9/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVYSAVIPTCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2, Array | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051562 | |
| Record name | 1,3-Dimethylbutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylamyl acetate appears as a clear colorless liquid. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a mild, pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, pleasant, fruity odor. | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | sec-Hexyl acetate | |
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| Record name | SEC-HEXYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | sec-Hexyl acetate | |
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Boiling Point |
295.2 °F at 760 mmHg (USCG, 1999), 147.5 °C, HEXYL ACETATE EXISTS IN FORM OF SEVERAL ISOMERS WITH BOILING POINTS RANGING FROM 146-156 °C, 146 °C, 297 °F | |
| Record name | METHYLAMYL ACETATE | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SEC-HEXYL ACETATE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Hexyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
113 °F (USCG, 1999), 45 °C, 110 °F (Open cup), 113 °F; 45 °C (Closed cup), 45 °C c.c., 113 °F | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | sec-Hexyl acetate | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SEC-HEXYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/87 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Hexyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.08 % (NIOSH, 2023), Very soluble in ethyl ether and ethanol., 0.08 G/100 ML WATER, 0.13%WT in aq, 20 °C; 0.57%w aq in, 20 °C, Miscible with alcohol, Solubility in water: none, 0.08% | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | sec-Hexyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8805 g/cu cm at 25 °C, Bulk density = 7.1 lb/gal, Relative density (water = 1): 0.86, 0.86 | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
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| Record name | SEC-HEXYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/87 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Hexyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.0 (AIR= 1), Relative vapor density (air = 1): 5.0 | |
| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
10.86 mmHg (USCG, 1999), 4.0 [mmHg], 4 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Hexyl acetate | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-HEXYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/87 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Hexyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid. | |
CAS No. |
108-84-9 | |
| Record name | METHYLAMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3889 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Methyl-2-pentyl acetate | |
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| Record name | 4-Methyl-2-pentyl acetate | |
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| Record name | 1,3-Dimethylbutyl acetate | |
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| Record name | 2-Pentanol, 4-methyl-, 2-acetate | |
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| Record name | 1,3-Dimethylbutyl acetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbutyl acetate | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
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| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
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| Record name | 2-Pentanol, 4-methyl-, acetate | |
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Melting Point |
-82.8 °F (USCG, 1999), Freezing point = -63.8 °C, -64 °C, -83 °F | |
| Record name | METHYLAMYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-METHYL-2-PENTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-HEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SEC-HEXYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/87 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Hexyl acetate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylbutyl Acetate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylbutyl acetate (B1210297), a valuable ester with applications in various chemical industries, through the Fischer esterification of 1,3-dimethylbutanol (4-methyl-2-pentanol) and acetic acid. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol. It includes a comparative analysis of catalytic performance and presents spectroscopic data for product characterization. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and process development.
Introduction
Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is a reversible process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[1][2] This is typically accomplished by using an excess of one of the reactants or by removing water, a byproduct of the reaction, as it is formed.[1]
1,3-Dimethylbutyl acetate is an ester recognized for its characteristic fruity aroma and is used as a flavoring agent and a solvent. Its synthesis via Fischer esterification provides a practical example of this important reaction class and offers a platform for studying the effects of various reaction parameters on the yield and purity of a secondary alcohol esterification.
Reaction Mechanism and Kinetics
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2]
// Nodes Reactants [label="Carboxylic Acid + Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Carbonyl [label="Activated Carbonyl\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Transfer [label="Proton Transfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elimination [label="Elimination of Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester + Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Protonation [label="H+ (catalyst)"]; Protonation -> Activated_Carbonyl; Activated_Carbonyl -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Ester [label="-H+ (catalyst regenerated)"]; } dddot Figure 1: General mechanism of Fischer esterification.
Quantitative Data on Synthesis
The yield of this compound is influenced by several factors, including the choice of catalyst, reactant molar ratio, reaction temperature, and time. Below is a summary of reported yields under various conditions.
| Catalyst | Alcohol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | (Excess Acetic Acid) | Reflux | 1 | 55.1 | [3] |
| Sulfuric Acid | (Excess Acetic Acid) | Reflux | Not specified | 34.6 | [4] |
Note: Detailed experimental conditions for these reported yields are limited in the available literature.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established Fischer esterification procedures for similar secondary alcohols.[3][4][5]
Materials and Reagents
-
1,3-Dimethylbutanol (4-methyl-2-pentanol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Boiling Chips
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware and safety equipment
Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine 1,3-dimethylbutanol and an excess of glacial acetic acid (a molar ratio of at least 1:2 is recommended to drive the equilibrium).[4] Add a few boiling chips.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath.[3][5] Continue refluxing for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add deionized water and an extraction solvent such as diethyl ether. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate.[5]
-
Isolation and Distillation: Decant or filter the dried organic solution into a clean, dry round-bottom flask. Remove the low-boiling extraction solvent using a simple distillation or rotary evaporator. The crude this compound can then be purified by fractional distillation.[3] Collect the fraction that distills at the boiling point of this compound (approximately 144-147°C).[3][6]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reagents [label="Combine 1,3-Dimethylbutanol,\nAcetic Acid, and Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Bicarbonate [label="Wash with NaHCO3 Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Brine [label="Wash with Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Removal [label="Remove Extraction Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Fractional Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Combine_Reagents; Combine_Reagents -> Reflux; Reflux -> Cool; Cool -> Extraction; Extraction -> Wash_Bicarbonate; Wash_Bicarbonate -> Wash_Brine; Wash_Brine -> Dry; Dry -> Solvent_Removal; Solvent_Removal -> Distillation; Distillation -> Product; } dddot Figure 2: Experimental workflow for the synthesis of this compound.
Optimization of Reaction Conditions
To maximize the yield of this compound, several parameters can be optimized:
-
Catalyst: While sulfuric acid is a common and effective catalyst, other Brønsted acids (e.g., p-toluenesulfonic acid) or solid acid catalysts (e.g., Amberlyst-15) can be employed. Solid acid catalysts offer the advantage of easier separation from the reaction mixture.
-
Reactant Ratio: Increasing the molar excess of the less expensive reactant, typically acetic acid, will shift the equilibrium towards the product.[2]
-
Water Removal: For larger-scale reactions or to achieve higher conversions, the use of a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve the yield.
-
Temperature and Reaction Time: The optimal reflux time should be determined empirically, for instance, by monitoring the reaction's progress using TLC or GC analysis.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Physical Properties
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The spectrum can be used to confirm the structure of the ester.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the this compound molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. Key absorptions for this compound include a strong C=O stretch for the ester carbonyl group (typically around 1735-1750 cm⁻¹) and C-O stretches. The absence of a broad O-H stretch (from the starting alcohol and carboxylic acid) indicates a high degree of purity.
Conclusion
The synthesis of this compound via Fischer esterification is a robust and instructive example of this fundamental organic reaction. By carefully controlling reaction parameters such as catalyst choice, reactant ratios, and water removal, high yields of the desired ester can be achieved. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient and reproducible preparation of this and similar ester compounds.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 4. ukessays.com [ukessays.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. This compound | 108-84-9 [chemicalbook.com]
- 7. This compound(108-84-9) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 1,3-Dimethylbutyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethylbutyl acetate (B1210297) (also known as sec-hexyl acetate), a common organic solvent and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control purposes.
Spectroscopic Data Summary
The empirical formula for 1,3-Dimethylbutyl acetate is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed fingerprint of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~4.88 | m | 1H | CH-O |
| b | ~2.04 | s | 3H | O=C-CH₃ |
| c | ~1.63 | m | 1H | CH-(CH₃)₂ |
| d | ~1.40 | m | 2H | CH₂ |
| e | ~1.20 | d | 3H | CH-CH₃ |
| f | ~0.89 | d | 6H | CH-(CH₃)₂ |
Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170.5 | C=O |
| ~70.8 | CH-O |
| ~43.5 | CH₂ |
| ~25.0 | CH-(CH₃)₂ |
| ~22.5 | CH-(CH₃)₂ |
| ~21.2 | O=C-CH₃ |
| ~19.8 | CH-CH₃ |
Note: These are predicted chemical shifts and may vary from experimental values.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - C₃H₇]⁺ |
| 87 | High | [M - C₄H₉]⁺ |
| 69 | Moderate | [C₅H₉]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry vial.[4][5]
-
The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6][7][8]
-
The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]
-
Technique: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[6]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10]
-
Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[11]
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Technique: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid):
-
The this compound sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities.[12]
-
For direct infusion, the volatile liquid can be introduced via a heated inlet system that vaporizes the sample into the ion source.[13][14][15][16]
Data Acquisition:
-
Instrument: A mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Method: Electron Ionization (EI) is a common method for volatile organic compounds, typically using an electron energy of 70 eV.[15] This high-energy ionization leads to characteristic fragmentation patterns.[17]
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a liquid sample.
Caption: Key fragmentation pathways for this compound in Mass Spectrometry.
References
- 1. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | 108-84-9 [chemicalbook.com]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Analysis of volatile and oxidation sensitive compounds using a cold inlet system and electron impact mass spectrometry [agris.fao.org]
- 14. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
"1,3-Dimethylbutyl acetate" physical characteristics and constants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of 1,3-Dimethylbutyl acetate (B1210297). The information is presented to support research, development, and quality control activities, with a focus on clarity and practical application.
Core Physical and Chemical Constants
1,3-Dimethylbutyl acetate, also known as 4-methylpentan-2-yl acetate, is a colorless liquid recognized by its mild, pleasant, fruity odor.[1] It is an ester commonly used as a solvent. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| IUPAC Name | 4-methylpentan-2-yl acetate | - |
| CAS Number | 108-84-9 | - |
| Molecular Formula | C8H16O2 | - |
| Molecular Weight | 144.21 | g/mol |
| Density | 0.86 | g/cm³ at 20°C |
| Boiling Point | 144 - 147.5 | °C at 760 mmHg |
| Melting Point | -63.8 | °C |
| Flash Point | 45 | °C (closed cup) |
| Refractive Index | 1.411 | at 20°C |
| Vapor Pressure | 2.91 | mmHg at 25°C |
| Water Solubility | 0.08 | g/100 mL |
| LogP (Octanol/Water Partition Coefficient) | 1.98410 | - |
Experimental Protocols for Determination of Physical Constants
The following section outlines generalized experimental methodologies for determining the key physical constants of liquid chemicals like this compound, based on established OECD and ASTM guidelines.
Density Determination (Based on OECD 109, ASTM D4052)
The density of a liquid can be determined using a pycnometer or a digital density meter.[2][3][4]
-
Principle: Density is the mass per unit volume of a substance.[3]
-
Apparatus: Pycnometer, analytical balance, temperature-controlled water bath.
-
Methodology:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.
-
The pycnometer is filled with the test substance (this compound), taking care to avoid air bubbles.
-
The filled pycnometer is placed in a temperature-controlled water bath to reach thermal equilibrium (e.g., 20°C).
-
The pycnometer is removed from the bath, carefully dried, and weighed to determine the mass of the substance.
-
The density is calculated by dividing the mass of the substance by the calibrated volume of the pycnometer.
-
Boiling Point Determination (Based on OECD 103)
Several methods can be used to determine the boiling point of a liquid, including the ebulliometer, dynamic method, and the Siwoloboff method.[5][6]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
-
Apparatus: Boiling tube, thermometer, capillary tube, heating bath.
-
Methodology (Siwoloboff Method):
-
A small amount of the liquid is placed in a boiling tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The apparatus is gently heated in a bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Refractive Index Determination (Based on ASTM D1218)
The refractive index is typically measured using an Abbé refractometer.[1][7][8][9][10]
-
Principle: The refractive index of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium.[11]
-
Apparatus: Abbé refractometer with a light source and a constant temperature circulating bath.
-
Methodology:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
A few drops of the sample are placed on the surface of the prism.
-
The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20°C).
-
The light source is adjusted, and the refractometer is focused until the dividing line between the light and dark fields is sharp.
-
The refractive index is read from the instrument's scale.
-
Flash Point Determination (Based on ASTM D93)
The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus.[12][13]
-
Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near the surface of the liquid.[12]
-
Apparatus: Pensky-Martens closed-cup tester.
-
Methodology:
-
The sample is placed in the test cup of the apparatus.
-
The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.
Caption: Workflow for Physical Property Characterization.
Safety Information
This compound is a flammable liquid and vapor.[5] It is advisable to handle this chemical in a well-ventilated area and away from heat, sparks, and open flames.[5] For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. matestlabs.com [matestlabs.com]
- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 3. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. Refractive Index ASTM D542 [intertek.com]
- 12. delltech.com [delltech.com]
- 13. store.astm.org [store.astm.org]
A Technical Guide to the Solubility of 1,3-Dimethylbutyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethylbutyl acetate (B1210297) (also known as sec-hexyl acetate), a compound of interest in various industrial and research applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[1] 1,3-Dimethylbutyl acetate, an ester, possesses moderate polarity due to its functional group, influencing its solubility in various organic solvents.[2]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility behavior has been described. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Formula | Type | Solubility/Miscibility | Temperature (°C) | Source |
| Water | H₂O | Highly Polar | 0.08 g/100 mL | Not Specified | [3] |
| Water | H₂O | Highly Polar | 0.13% wt | 20 | [3] |
| Water | H₂O | Highly Polar | 0.57% wt | 20 | [3] |
| Water | H₂O | Highly Polar | 0.008% wt | 20 | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble / Miscible with alcohol | Not Specified | [3] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | Not Specified | [3] |
| Alcohol | R-OH | Polar Protic | Soluble | Not Specified | [4][5] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility and miscibility of a liquid compound like this compound in organic solvents. These protocols are synthesized from established laboratory practices.
Method 1: Visual Determination of Miscibility
This qualitative method is a rapid and straightforward approach to assess whether two liquids are miscible.
Materials:
-
This compound
-
A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Calibrated pipettes or graduated cylinders
-
Small, clear glass vials or test tubes with closures
-
Vortex mixer (optional)
Procedure:
-
Add a precisely measured volume (e.g., 2 mL) of the selected organic solvent to a clean, dry vial.
-
To the same vial, add an equal volume of this compound.
-
Securely close the vial and invert it gently several times or briefly vortex to ensure thorough mixing.
-
Allow the mixture to stand at a controlled room temperature (e.g., 20-25°C) for a few minutes.
-
Visually inspect the mixture against a well-lit background.
Interpretation of Results:
-
Miscible: A single, clear, and uniform liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.
Method 2: Quantitative Determination of Solubility by Saturation and Gravimetric Analysis
This method provides a quantitative measure of solubility in g/100 mL.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Evaporating dish
Procedure:
-
Add a known volume of the organic solvent to a sealable flask.
-
Add an excess amount of this compound to the solvent. "Excess" means that undissolved droplets of the acetate should be visible.
-
Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
After equilibration, allow the mixture to stand undisturbed for a period to allow for phase separation. Centrifugation can be used to accelerate this process.
-
Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pipette.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the dissolved this compound is obtained.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A workflow for determining the solubility of a liquid in a solvent.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform the detailed experimental protocols outlined herein.
References
"1,3-Dimethylbutyl acetate" CAS number 108-84-9 research
An In-depth Technical Guide to 1,3-Dimethylbutyl Acetate (B1210297) (CAS Number 108-84-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethylbutyl acetate (CAS 108-84-9), also known as 4-methylpentan-2-yl acetate or methylamyl acetate. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, metabolic fate, and safety considerations. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of key processes to support researchers and professionals in drug development and other scientific fields.
Introduction
This compound is a branched-chain alkyl ester recognized for its characteristic mild, fruity odor.[1] It is a colorless liquid with applications as a solvent in coatings and inks, and as a flavoring and fragrance agent.[2][3] Its moderate polarity, favorable evaporation rate, and relatively low toxicity make it a compound of interest in various industrial and research settings.[2][4] Understanding its chemical behavior, synthesis, and biological interactions is crucial for its effective and safe utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental and industrial settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-methylpentan-2-yl acetate | [5] |
| Synonyms | This compound, Methylamyl acetate, sec-Hexyl acetate | [5][6] |
| CAS Number | 108-84-9 | [7] |
| Molecular Formula | C₈H₁₆O₂ | [7] |
| Molecular Weight | 144.21 g/mol | [7] |
| Appearance | Colorless liquid with a mild, fruity odor | [1] |
| Boiling Point | 144-147.2 °C | [7][8] |
| Melting Point | -63.8 °C | [7] |
| Density | 0.86 g/cm³ at 20 °C | [6][7] |
| Flash Point | 45 °C (closed cup) | [7] |
| Vapor Pressure | 2.91 mmHg at 25°C | [7] |
| Refractive Index | 1.4000-1.411 | [7] |
| Solubility in Water | 0.08 - 0.13 g/100 mL at 20 °C | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [8] |
| LogP | 1.98410 | [7] |
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer-Speier esterification.[8][9] This acid-catalyzed reaction involves the condensation of a carboxylic acid (acetic acid) with an alcohol (4-methyl-2-pentanol).[2]
Fischer-Speier Esterification Workflow
The general workflow for the synthesis of this compound via Fischer-Speier esterification is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-2-pentanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).[9]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Aqueous Workup:
-
Wash the organic layer with water to remove the excess acid and alcohol.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.
-
Wash the organic layer with brine to remove residual water and dissolved salts.[4]
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Solvent Removal and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure this compound.[2] The fraction boiling at approximately 144-147 °C should be collected.[8]
Analytical Methodologies
The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocols for Analysis
This protocol is representative for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[11]
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[11]
-
Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Injection Mode: Split (e.g., 30:1) or splitless, depending on the concentration.[12]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
MS Interface Temperature: 230 °C.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol or acetonitrile (B52724).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to all standards and samples.[12]
-
Inject 1 µL of the prepared sample into the GC-MS system.
Instrumentation and Conditions:
-
Spectrometer: Bruker DPX-300 (300 MHz for ¹H) or equivalent.[14]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: Room temperature (24 ± 1 °C).[14]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS as an internal standard.
Expected ¹H NMR Spectral Data:
-
A singlet corresponding to the acetate methyl protons (CH₃-C=O).
-
A multiplet for the methine proton attached to the ester oxygen (-CH-O-).
-
Multiplets for the methylene (B1212753) (-CH₂-) and other methine (-CH-) protons of the butyl group.
-
Doublets for the terminal methyl groups (-CH(CH₃)₂).
Instrumentation and Conditions:
-
Spectrometer: FTIR spectrometer with a suitable detector.
-
Mode: Attenuated Total Reflectance (ATR) or transmission (as a thin film on a salt plate).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Sample Preparation:
-
For ATR, apply a small drop of the liquid sample directly onto the ATR crystal.
-
For transmission, place a drop of the liquid between two KBr or NaCl plates to form a thin film.
Expected Key FTIR Absorptions:
-
C=O Stretch: A strong, characteristic absorption band around 1740-1735 cm⁻¹, indicative of the ester carbonyl group.[15]
-
C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group, typically in the range of 1300-1000 cm⁻¹.[15]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.
Metabolism
The primary metabolic pathway for this compound in biological systems is hydrolysis mediated by esterase enzymes.[2] This biotransformation is a detoxification process that converts the lipophilic ester into more water-soluble compounds that can be readily excreted.
Metabolic Pathway: Esterase-Mediated Hydrolysis
The hydrolysis of this compound yields 4-methyl-2-pentanol and acetic acid.[2]
Caption: Metabolic hydrolysis of this compound.
Experimental Protocol: In Vitro Esterase Assay (Representative)
This protocol provides a general method for assessing the in vitro hydrolysis of this compound using liver microsomes or other esterase-containing preparations.
Materials:
-
This compound
-
Liver microsomes (e.g., rat, human) or purified esterase
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (B129727) (for quenching the reaction)
-
Internal standard for analytical quantification
-
Incubator or water bath at 37 °C
-
LC-MS/MS or GC-MS for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and the liver microsomal protein or purified esterase.
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like DMSO to aid solubility) to the reaction mixture to initiate the reaction. The final concentration of the substrate should be within a relevant range for kinetic studies.
-
Incubation: Incubate the reaction at 37 °C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS to quantify the depletion of the parent compound (this compound) and/or the formation of the metabolite (4-methyl-2-pentanol).
Safety and Toxicology
This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a flammable liquid and can cause skin and eye irritation.[16]
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | ~6,160 mg/kg | Rat | [2] |
| Skin Irritation | Causes skin irritation | [16] | |
| Eye Irritation | Causes eye irritation | [16] | |
| Inhalation | May cause respiratory irritation, drowsiness, or dizziness | [16] |
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[16]
-
Store in a tightly closed container in a cool, well-ventilated area.[16]
-
Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, synthesis, analytical characterization, metabolic fate, and safety profile. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information for the confident and effective use of this compound in their work. The structured presentation of quantitative data in tables further enhances the utility of this document as a quick reference guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 108-84-9 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. ionscience.com [ionscience.com]
- 7. Page loading... [guidechem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. cerritos.edu [cerritos.edu]
- 11. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. coresta.org [coresta.org]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00326C [pubs.rsc.org]
"1,3-Dimethylbutyl acetate" synonyms and alternative names
This technical guide provides a comprehensive overview of 1,3-Dimethylbutyl acetate (B1210297), a significant solvent and fragrance ingredient. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its nomenclature, physical and chemical properties, and analytical and synthesis methodologies.
Nomenclature and Identification
1,3-Dimethylbutyl acetate is an organic compound classified as an ester of acetic acid. Its chemical structure features a branched hexyl group. The compound is systematically named as 4-methylpentan-2-yl acetate according to IUPAC nomenclature.[1][2] It is also commonly known by a variety of other names, which are listed in the table below. The Chemical Abstracts Service (CAS) has assigned the number 108-84-9 to this compound.[1][2][3][4]
Table 1: Synonyms and Alternative Names
| Type | Name |
| IUPAC Name | 4-methylpentan-2-yl acetate[1][2] |
| Systematic Names | Acetic acid, 1,3-dimethylbutyl ester[2][5][6] |
| Acetic acid, 4-methyl-2-pentyl ester[5] | |
| 2-Pentanol, 4-methyl-, acetate[2][6][7] | |
| 4-Methyl-2-pentanol (B46003), acetate[2][6] | |
| 1,3-Dimethylbutyl ethanoate[2][6] | |
| Common/Trade Names | Methylamyl acetate[2][6] |
| Methylisoamyl acetate[2][6] | |
| sec-Hexyl acetate[6] | |
| Methylisobutylcarbinol acetate[2][6][7] | |
| MAAc[7] | |
| Other Identifiers | NSC 567[2][6] |
| BRN 1749848[2][6] | |
| EINECS 203-621-7[2][6] | |
| UN1233[6] |
Physicochemical Properties
This compound is a colorless liquid characterized by a mild, pleasant, fruity odor.[1][4][6] It is less dense than water and has low solubility in water but is soluble in organic solvents like alcohol and ether.[1][4][8] This substance is classified as a flammable liquid.[5][9]
Table 2: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 144.21 g/mol | [1][2][3][4] |
| Boiling Point | 146 - 147.5 °C | [1][7] |
| Melting Point | -64 °C to -63.88 °C | [7][8] |
| Density | 0.86 - 0.8805 g/cm³ at 20-25 °C | [1][7] |
| Flash Point | 45 °C (113 °F) (Closed Cup) | [1][4] |
| Vapor Density | 5.0 (Air = 1) | [1] |
| Vapor Pressure | 3 - 4 mmHg at 20 °C | [4][8] |
| Water Solubility | 0.08 g/100 mL (0.08%) at 20 °C | [1][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.2 - 2.59 | [1][2] |
Experimental Protocols
Synthesis Protocol: Direct Acid-Catalyzed Esterification
A common method for the synthesis of this compound is the direct esterification of its corresponding alcohol, 4-methyl-2-pentanol (methylisobutylcarbinol), with acetic acid.[4][8] This reaction is typically catalyzed by a strong acid.
Objective: To synthesize this compound.
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (5%, aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Methodology:
-
In a round-bottom flask, combine equimolar amounts of 4-methyl-2-pentanol and glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) while stirring.
-
Assemble a reflux apparatus and heat the mixture to reflux for several hours to drive the reaction towards completion. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude product by fractional distillation to obtain pure this compound.
Caption: Synthesis of this compound via esterification.
Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This compound can be analyzed using reverse-phase HPLC to determine its purity or quantify its presence in a mixture.[2]
Objective: To analyze this compound using RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Newcrom R1 or a similar C18 column[2]
-
Mobile Phase: Acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[2]
-
Sample of this compound dissolved in the mobile phase.
Methodology:
-
Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v) and adding the acid (e.g., 0.1% phosphoric acid).[2]
-
Degas the mobile phase to prevent air bubbles in the system.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of a known concentration in the mobile phase.
-
Inject the standard solution into the HPLC system.
-
Run the analysis under isocratic conditions at a constant flow rate.
-
Detect the eluting compound using a UV detector at a suitable wavelength.
-
The retention time of the peak will be characteristic of this compound under the given conditions. The peak area can be used for quantification.
Caption: RP-HPLC analysis workflow for this compound.
References
- 1. Buy this compound | 108-84-9 [smolecule.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 5. 4-Methyl-2-pentyl Acetate | 108-84-9 | TCI AMERICA [tcichemicals.com]
- 6. 4-Methyl-2-pentyl acetate | C8H16O2 | CID 7959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 108-84-9 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Unveiling the Past: The Discovery and Historical Synthesis of 1,3-Dimethylbutyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutyl acetate (B1210297), systematically known as 4-methyl-2-pentyl acetate and also commonly referred to as sec-hexyl acetate, is an organic compound with a characteristic mild, fruity aroma. While today it finds applications as a solvent and in the formulation of fragrances, its historical roots are intertwined with the foundational advancements in organic synthesis, particularly the development of esterification methods. This technical guide delves into the discovery and historical synthesis of this ester, providing a detailed look at the early experimental protocols and the chemical principles that governed its creation. Although a definitive record of its initial isolation or synthesis by a specific individual remains elusive in readily accessible historical literature, its preparation falls under the well-established category of Fischer-Speier esterification, first described in 1895.[1] This guide will, therefore, focus on the historical methods that would have been employed for its synthesis in the late 19th and early 20th centuries.
The primary historical route to 1,3-dimethylbutyl acetate is the acid-catalyzed esterification of 4-methyl-2-pentanol (B46003) with acetic acid. An alternative, though less detailed in early records for this specific ester, involves the reaction of the alcohol with acetic anhydride (B1165640).
Historical Synthesis Methods
The synthesis of this compound in a historical context is best understood through the lens of the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Fischer-Speier Esterification
The seminal work of Emil Fischer and Arthur Speier in 1895 laid the groundwork for a straightforward and widely adopted method for ester synthesis.[1] The reaction to produce this compound proceeds as follows:
Reaction: 4-Methyl-2-pentanol + Acetic Acid ⇌ this compound + Water
This equilibrium reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid. The role of the catalyst is to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.
To drive the equilibrium toward the formation of the ester, an excess of one of the reactants, usually the less expensive one (in this case, often acetic acid), was commonly employed. Another strategy to improve the yield was the removal of water as it formed, although the techniques for this were less sophisticated in the early days of organic synthesis.
Synthesis via Acetic Anhydride
The reaction of an alcohol with an acid anhydride is another classical method for ester formation. This reaction is generally faster than direct esterification and is not reversible, which can lead to higher yields. The reaction proceeds as follows:
Reaction: 4-Methyl-2-pentanol + Acetic Anhydride → this compound + Acetic Acid
While this method was known, detailed historical protocols for the synthesis of this compound using acetic anhydride are not as readily available as those for Fischer esterification.
Experimental Protocols
The following protocols are reconstructed based on the general understanding of esterification techniques prevalent in the late 19th and early 20th centuries. Specific quantitative data from this period for this particular ester is scarce; however, modern reproductions of these historical methods have reported yields in the range of 35-55%.[2]
Protocol 1: Fischer-Speier Esterification of 4-Methyl-2-pentanol with Acetic Acid
Objective: To synthesize this compound from 4-methyl-2-pentanol and acetic acid using a sulfuric acid catalyst.
Materials:
-
4-Methyl-2-pentanol (also known as Methyl isobutyl carbinol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate Solution (for neutralization)
-
Anhydrous Calcium Chloride or Anhydrous Sodium Sulfate (for drying)
-
Boiling stones
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, a measured quantity of 4-methyl-2-pentanol was combined with an excess of glacial acetic acid (a molar ratio of alcohol to acid of approximately 1:2 to 1:5 was common to drive the equilibrium). A few boiling stones were added to ensure smooth boiling.
-
Catalyst Addition: While cooling the flask, a small amount of concentrated sulfuric acid (typically 5-10% of the weight of the alcohol) was slowly added with swirling.
-
Reflux: The flask was fitted with a reflux condenser, and the mixture was heated in a water bath or on a heating mantle. The reaction was typically refluxed for several hours. The progress of the reaction was often judged by the time elapsed or changes in the physical properties of the mixture.
-
Work-up and Isolation: After cooling, the reaction mixture was transferred to a separatory funnel. The mixture was washed sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst (care was taken to vent the separatory funnel frequently to release the carbon dioxide gas produced), and finally with a saturated salt solution to aid in the separation of the organic and aqueous layers.
-
Drying: The organic layer, containing the crude ester, was separated and dried over an anhydrous drying agent such as anhydrous calcium chloride or anhydrous sodium sulfate.
-
Purification: The dried liquid was filtered to remove the drying agent, and the final product was purified by distillation. The fraction boiling at the expected temperature for this compound (approximately 146-148°C) was collected.
Protocol 2: Synthesis from 4-Methyl-2-pentanol and Acetic Anhydride
Objective: To synthesize this compound using acetic anhydride.
Materials:
-
4-Methyl-2-pentanol
-
Acetic Anhydride
-
(Optional) Acid catalyst (e.g., a small amount of sulfuric acid or a Lewis acid)
-
Sodium Bicarbonate Solution
-
Water
Procedure:
-
Reaction: 4-Methyl-2-pentanol was placed in a round-bottom flask. An equimolar or slight excess of acetic anhydride was added. While the reaction can proceed without a catalyst, gentle warming or the addition of a small amount of an acid catalyst would have been used to increase the reaction rate.
-
Heating: The mixture was gently heated under reflux for a period of time, which was typically shorter than for the Fischer esterification.
-
Work-up: After cooling, the excess acetic anhydride was decomposed by the careful addition of water. The mixture was then transferred to a separatory funnel and washed with water and a sodium bicarbonate solution to remove the acetic acid formed as a byproduct.
-
Drying and Purification: The resulting crude ester was dried and purified by distillation as described in the previous protocol.
Data Presentation
Historical quantitative data for the synthesis of this compound is not well-documented. The following table presents modern data for physical properties and representative yields from laboratory syntheses that replicate these historical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Boiling Point | 146-148 °C | |
| Density | ~0.86 g/cm³ | |
| Beilstein Registry No. | 1749848 | |
| Representative Yield | 34.6% - 55.1% | [2] |
Mandatory Visualization
Caption: Experimental workflow for the historical synthesis of this compound via Fischer-Speier esterification.
References
The Enigmatic Presence of 1,3-Dimethylbutyl Acetate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence and sources of 1,3-Dimethylbutyl acetate (B1210297), a volatile organic compound with emerging significance. While recognized for its characteristic fruity aroma and applications in the fragrance and solvent industries, its natural origins are less understood. This document collates the current scientific knowledge on its presence in the biosphere, offering quantitative data, detailed experimental protocols for its detection and quantification, and insights into its potential biosynthetic pathways.
Natural Occurrence and Quantitative Data
1,3-Dimethylbutyl acetate has been identified as a natural volatile constituent in a limited but diverse range of biological sources, including fruits and fermented food products. Its presence contributes to the complex aroma profiles of these matrices.
In Fruits: Red Dragon Fruit (Hylocereus species)
Scientific analysis has confirmed the presence of this compound in the juice of red dragon fruit (Hylocereus species)[1][2]. While its contribution to the overall flavor profile is part of a complex mixture of volatile compounds, its identification points to its biosynthesis within the fruit. Currently, specific quantitative data on the concentration of this compound in red dragon fruit juice is not extensively available in published literature, highlighting an area for future research.
In Fermented Foods: Xuecai
Xuecai, a traditional Chinese fermented mustard green, has been found to contain this compound. The concentration of this ester varies depending on the fermentation method employed.
| Natural Source | Fermentation Method | Concentration of this compound (µg/kg) |
| Xuecai (Fermented Mustard Green) | Traditional | 93.43 |
| Xuecai (Fermented Mustard Green) | Modern | 39.63 |
Table 1: Quantitative Data of this compound in Fermented Xuecai.
Experimental Protocols: Isolation and Quantification
The identification and quantification of this compound from natural sources predominantly rely on chromatographic techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Juice
This protocol provides a general framework for the analysis of this compound in fruit juice, such as red dragon fruit juice.
1. Sample Preparation:
-
Homogenize the fruit pulp to obtain a uniform juice sample.
-
Centrifuge the juice to remove solid particles.
-
Transfer a known volume (e.g., 5 mL) of the clear juice into a headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
An internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample) should be added for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including esters.
-
Extraction: Place the vial in a temperature-controlled autosampler. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. Expose the SPME fiber to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for separating volatile esters.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound for higher sensitivity.
-
4. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound in natural sources involves a two-step process: the formation of the precursor alcohol, 4-methyl-2-pentanol (B46003), followed by its esterification with acetyl-CoA.
Step 1: Formation of 4-Methyl-2-pentanol
While the precise pathway in plants like the red dragon fruit is not fully elucidated, a plausible route involves the metabolism of branched-chain amino acids, such as leucine. In microorganisms, a modified valine biosynthesis pathway has been shown to produce 4-methyl-2-pentanol. This suggests a similar enzymatic cascade may be present in plants.
Step 2: Esterification by Alcohol Acyltransferases (AATs)
The final step in the formation of this compound is the enzymatic esterification of 4-methyl-2-pentanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes transfer an acyl group from an acyl-CoA donor, in this case, acetyl-CoA, to the alcohol substrate. Plant AATs are known to have broad substrate specificity, which would accommodate the conversion of 4-methyl-2-pentanol to its corresponding acetate ester.
Conclusion and Future Directions
The natural occurrence of this compound, though not widespread, is evident in specific fruits and fermented products. Its presence underscores the diverse metabolic capabilities of plants and microorganisms. For researchers and professionals in drug development, understanding the natural sources and biosynthetic pathways of such compounds can provide valuable insights into novel enzyme discovery and the development of natural product-based pharmaceuticals.
Future research should focus on:
-
Quantitative Analysis: A broader screening of fruits, vegetables, and fermented foods is needed to establish a more comprehensive database of natural sources and their respective concentrations of this compound.
-
Biosynthetic Pathway Elucidation: Detailed enzymatic studies are required to identify and characterize the specific enzymes, particularly the alcohol acyltransferases, involved in the biosynthesis of this compound in plants like the red dragon fruit.
-
Biological Activity: Investigating the potential biological activities of this compound could unveil novel applications in pharmacology and medicine.
This guide serves as a foundational resource for the scientific community, encouraging further investigation into the natural world's complex chemistry and its potential for innovation.
References
An In-depth Technical Guide to the Isomers of 1,3-Dimethylbutyl Acetate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dimethylbutyl acetate (B1210297), its stereoisomers, and key structural isomers. It includes detailed information on their chemical and physical properties, experimental protocols for their synthesis and analysis, and a discussion of their metabolic fate. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may be working with or exploring the applications of these acetate esters.
Introduction to 1,3-Dimethylbutyl Acetate and its Isomers
This compound, systematically known as 4-methylpentan-2-yl acetate, is an organic compound classified as an ester.[1][2] With the molecular formula C8H16O2, it possesses a molecular weight of approximately 144.21 g/mol .[1][2] This compound and its isomers are recognized for their characteristic fruity odors and are utilized in various industrial applications, including as solvents for coatings and inks, and as fragrance and flavoring agents.[1][3] In the context of research and development, they can serve as reference compounds in analytical techniques.[1]
The term "isomers of this compound" can encompass both stereoisomers and structural isomers. Due to a chiral center at the second carbon of the pentyl chain, this compound exists as a pair of enantiomers: (R)- and (S)-4-methylpentan-2-yl acetate.[4] Structural isomers, which share the same molecular formula (C8H16O2) but differ in the connectivity of their atoms, include other hexyl acetates such as n-hexyl acetate and isohexyl acetate. The properties and biological activities of these isomers can vary significantly, making a detailed understanding of each essential for their specific applications.[5][6]
Physicochemical Properties of this compound and Its Isomers
The physicochemical properties of this compound and its common structural isomers are summarized in the table below. These properties are critical for their application in various experimental and industrial settings.
| Property | This compound (4-methylpentan-2-yl acetate) | n-Hexyl Acetate | Isohexyl Acetate (4-methylpentyl acetate) |
| CAS Number | 108-84-9[1] | 142-92-7[7] | 628-95-5[8] |
| Molecular Formula | C8H16O2[1] | C8H16O2[7] | C8H16O2[1] |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [7] | 144.21 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[5] | - |
| Odor | Pleasant, fruity odor[3] | Sweet, fruity, pear-like[9] | - |
| Boiling Point | 146 °C[10] | 169-171.5 °C[7][11] | - |
| Melting Point | -64 °C[10] | -80 °C | - |
| Density | 0.86 g/cm³[10] | 0.87 g/mL at 25 °C | - |
| Flash Point | 45 °C[10] | 56 °C[7] | - |
| Solubility in Water | 0.08 g/100 mL[1] | Immiscible[9] | - |
| Other Solubilities | Very soluble in ethanol (B145695) and ether[1][3] | Soluble in alcohol | - |
| Refractive Index | 1.401[12] | n20/D 1.409 | - |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound and its isomers.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 4-methyl-2-pentanol (B46003) and acetic acid.
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1.0 mole of 4-methyl-2-pentanol and 1.2 moles of glacial acetic acid.
-
While stirring, slowly add 0.1 moles of concentrated sulfuric acid to the mixture.
-
Attach the reflux condenser and heat the mixture to reflux for 2-3 hours using the heating mantle.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution until effervescence ceases (to neutralize excess acid)
-
Deionized water (1 x 50 mL)
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the extraction solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 146 °C.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[13]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by diluting it in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard.
Biological Activity and Metabolism
The primary metabolic pathway for this compound and other hexyl acetate isomers in biological systems is hydrolysis.[1] This reaction is catalyzed by esterase enzymes, which cleave the ester bond.
Metabolic Pathway
The hydrolysis of this compound yields 4-methyl-2-pentanol and acetic acid.[1] The resulting alcohol and acetic acid can then enter into other metabolic pathways.[1] Acetic acid, for instance, can be converted to acetyl-CoA and enter the citric acid cycle.
Caption: Metabolic hydrolysis of this compound.
Visualizations of Experimental Workflows and Logical Relationships
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of a hexyl acetate isomer via Fischer esterification is depicted below.
Caption: General workflow for hexyl acetate synthesis.
Analytical Workflow using Gas Chromatography (GC)
The following diagram illustrates a typical workflow for the analysis of hexyl acetate isomers using Gas Chromatography, often coupled with Mass Spectrometry (GC-MS) for identification.
Caption: Workflow for GC analysis of hexyl acetate isomers.
References
- 1. Isohexyl acetate | C8H16O2 | CID 6427122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-pentyl acetate | C8H16O2 | CID 7959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. (r)-4-Methyl-2-pentyl acetate | C8H16O2 | CID 76955876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SEC-HEXYL ACETATE | Occupational Safety and Health Administration [osha.gov]
- 7. ScenTree - Hexyl acetate (CAS N° 142-92-7) [scentree.co]
- 8. Isohexyl acetate [webbook.nist.gov]
- 9. Hexyl acetate | 142-92-7 [chemicalbook.com]
- 10. ionscience.com [ionscience.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 4-methylpentan-2-yl acetate [stenutz.eu]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: 1,3-Dimethylbutyl Acetate as a Solvent in Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3-Dimethylbutyl acetate (B1210297) as a versatile solvent for use in various coating and ink formulations. This document outlines its key physical and chemical properties, provides detailed experimental protocols for performance evaluation, and offers guidance on its application.
Introduction to 1,3-Dimethylbutyl Acetate
This compound (also known as sec-hexyl acetate or methylamyl acetate) is a colorless, medium-evaporating ester solvent with a mild, fruity odor.[1] Its favorable combination of good solvency for a variety of resins, a moderate evaporation rate, and low toxicity makes it an attractive choice for formulators in the coatings and inks industries.[2] It is particularly effective as a solvent for nitrocellulose, acrylic, polyurethane, and other resins commonly used in lacquers, automotive coatings, and printing inks.[3][4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below, alongside a comparison with other common solvents used in the coatings and inks industry. This data is essential for formulation design and for predicting the solvent's behavior in a system.
| Property | This compound | n-Butyl Acetate | Ethyl Acetate | Methyl Ethyl Ketone (MEK) | Toluene |
| CAS Number | 108-84-9[1] | 123-86-4 | 141-78-6 | 78-93-3 | 108-88-3 |
| Molecular Formula | C₈H₁₆O₂[1] | C₆H₁₂O₂ | C₄H₈O₂ | C₄H₈O | C₇H₈ |
| Molecular Weight ( g/mol ) | 144.21[1] | 116.16 | 88.11 | 72.11 | 92.14 |
| Boiling Point (°C) | 146[5] | 126 | 77 | 80 | 111 |
| Flash Point (°C) | 45[5] | 22 | -4 | -9 | 4 |
| Density (g/cm³ at 20°C) | 0.86[5] | 0.88 | 0.90 | 0.81 | 0.87 |
| Evaporation Rate (n-BuAc = 1.0) | 0.4 | 1.0 | 4.1 | 3.8 | 2.0 |
| Viscosity (cP at 20°C) | 0.93[6] | 0.73 | 0.45 | 0.40 | 0.59 |
| Water Solubility (% wt at 20°C) | 0.08[1] | 0.7 | 8.7 | 27.5 | 0.05 |
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a critical tool for predicting the compatibility of a solvent with a polymer. A polymer is most likely to dissolve in a solvent with similar HSP values.
| Parameter | This compound |
| Dispersion (δD) | 15.20 |
| Polar (δP) | 3.10 |
| Hydrogen Bonding (δH) | 6.80 |
(Data sourced from CAS: 108-84-9 - DOSS)[7]
Application Areas
Due to its properties, this compound is a suitable solvent for a range of applications:
-
Nitrocellulose Lacquers: Its good solvency for nitrocellulose resins makes it an excellent choice for wood and metal lacquers.[3]
-
Polyurethane Coatings: It can be used as a slow-evaporating solvent to improve flow and leveling in two-component polyurethane systems.[4]
-
Automotive Refinish Coatings: Its moderate evaporation rate helps to prevent defects like "orange peel" and provides a high-gloss finish.[8]
-
Gravure and Flexographic Inks: It can be used to control the viscosity and drying time of inks for printing on various substrates.[9]
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of a solvent in a coating or ink formulation. These can be used to compare this compound with other solvents.
Viscosity Measurement
Objective: To determine the effect of the solvent on the viscosity of a coating or ink formulation.
Apparatus:
-
Rotational viscometer or a flow cup (e.g., Zahn cup or Ford cup).[10]
-
Constant temperature bath.
-
Beakers and mixing equipment.
Procedure:
-
Prepare the coating or ink formulation by dissolving the resin and other components in the test solvent (e.g., this compound) and a control solvent.
-
Ensure the formulations are homogeneous and at a constant temperature (typically 25°C).[10]
-
Using a Rotational Viscometer:
-
Select the appropriate spindle and speed for the expected viscosity range.
-
Immerse the spindle into the sample to the marked depth.
-
Allow the reading to stabilize and record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).[10]
-
-
Using a Flow Cup:
-
Hold the cup vertically and fill it with the sample while keeping the orifice closed.
-
Open the orifice and simultaneously start a stopwatch.
-
Stop the stopwatch as soon as the continuous stream of the sample breaks.
-
Record the efflux time in seconds. This can be correlated to viscosity using conversion charts specific to the cup.[11]
-
Drying Time Determination
Objective: To measure the different stages of drying of a coating film.
Apparatus:
-
Mechanical drying time recorder (in accordance with ASTM D5895).[7][12]
-
Film applicator (e.g., drawdown bar).
-
Glass panels.
Procedure:
-
Apply a uniform film of the coating onto a glass panel using a film applicator.
-
Immediately place the panel on the drying time recorder.
-
Start the recorder, which will move a stylus across the film at a constant speed.
-
After the designated time (e.g., 24 hours), remove the panel and analyze the track left by the stylus.
-
Identify the different stages of drying as defined by ASTM D5895:[13]
-
Set-to-touch time: The point where the film is no longer a liquid.
-
Tack-free time: The point where the film is no longer sticky.
-
Dry-hard time: The point where the film is resistant to scratching.
-
Dry-through time: The point where the stylus no longer leaves a mark on the film.
-
Gloss Measurement
Objective: To quantify the specular gloss of a dried coating film.
Apparatus:
-
Gloss meter with 20°, 60°, and 85° geometries (in accordance with ASTM D523 or ISO 2813).[14][15]
-
Calibration standard.
-
Coated panels prepared as in the drying time experiment.
Procedure:
-
Ensure the coated panels are fully cured and clean.
-
Calibrate the gloss meter using the supplied calibration standard.[16]
-
Select the appropriate measurement angle based on the expected gloss level. A 60° angle is typically used as a starting point.[17]
-
Place the gloss meter firmly on the coated surface and take a reading.
-
Take at least three readings at different locations on the panel and calculate the average.[14]
-
Record the average gloss value in Gloss Units (GU) and the measurement angle used.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in coatings and inks.
Caption: Workflow for evaluating a new solvent in a coating or ink formulation.
Caption: Relationship between solvent properties and final coating/ink characteristics.
References
- 1. Buy this compound | 108-84-9 [smolecule.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. This compound | 108-84-9 [chemicalbook.com]
- 4. doxuchem.com [doxuchem.com]
- 5. chemicalformulaservices.com [chemicalformulaservices.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. paint.org [paint.org]
- 9. Gravure ink | solvent ink for gravure printing | KDW [kdwpack.com]
- 10. anysiliconerubber.com [anysiliconerubber.com]
- 11. starcolor-ink.com [starcolor-ink.com]
- 12. matestlabs.com [matestlabs.com]
- 13. paint.org [paint.org]
- 14. valsparindustrialmix.com [valsparindustrialmix.com]
- 15. Gloss [defelsko.com]
- 16. Gloss Meter Testing for Paints: Procedure, Standards, and Interpretation of Results [prestogroup.com]
- 17. elcometer.com [elcometer.com]
- 18. What You Need to Know About Gloss Standards - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Application Notes and Protocols for 1,3-Dimethylbutyl Acetate in Flavor and Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutyl acetate (B1210297) (also known as 4-methyl-2-pentyl acetate or sec-hexyl acetate) is a volatile ester recognized for its characteristic mild, pleasant, and fruity aroma, often described with notes of pear and banana.[1][2] Its organoleptic properties make it a valuable ingredient in the formulation of both flavors and fragrances. This document provides detailed application notes and experimental protocols for the effective use and analysis of 1,3-dimethylbutyl acetate in research and product development.
Chemical Profile:
-
IUPAC Name: 4-methylpentan-2-yl acetate[3]
-
Synonyms: this compound, sec-Hexyl acetate, Methylamyl acetate[2]
-
CAS Number: 108-84-9[3]
-
Molecular Formula: C₈H₁₆O₂[3]
-
Molecular Weight: 144.21 g/mol [3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for its application in formulations.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, pleasant, fruity | [4] |
| Boiling Point | 146 - 148 °C | [5] |
| Flash Point | 45 °C (113 °F) | [4] |
| Density | 0.86 g/cm³ | [6] |
| Solubility in Water | 1300 mg/L @ 20 °C | [4] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [4] |
| Vapor Pressure | 5.10 mmHg @ 25 °C (estimated) | [4] |
Table 2: Regulatory and Safety Data
| Parameter | Value | Reference(s) |
| FEMA Number | Not established | |
| GRAS Status | Hexyl acetates are GRAS for food use | [2] |
| NIOSH REL (TWA) | 50 ppm (300 mg/m³) | [4] |
| OSHA PEL (TWA) | 50 ppm (300 mg/m³) | [5] |
| NIOSH IDLH | 500 ppm | [5] |
Table 3: Application Levels in Formulations (Estimated)
| Application | Typical Use Level (%) | Reference(s) |
| Fragrance Concentrates | 0.1 - 20% (based on hexyl acetate) | [7] |
| Flavor Concentrates | Up to 25 ppm (based on hexyl acetate) | [1] |
Note: The application levels are estimations based on the structurally similar hexyl acetate due to the limited publicly available data for this compound.
Experimental Protocols
Laboratory Synthesis: Fischer Esterification
This protocol describes the synthesis of this compound from 4-methyl-2-pentanol (B46003) and acetic acid using an acid catalyst.[8][9]
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1.5 mL of 4-methyl-2-pentanol and 3 mL of glacial acetic acid.
-
Carefully add a few drops of concentrated sulfuric acid and a boiling chip.
-
Assemble a reflux apparatus and heat the mixture for 60-70 minutes.[9]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and slowly add 2-3 mL of 5% aqueous sodium bicarbonate solution to neutralize the excess acid. Gently swirl and release the pressure frequently until CO₂ evolution ceases.[9]
-
Add diethyl ether to extract the ester. Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with saturated sodium chloride solution (brine).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried organic layer into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction boiling around 144-148 °C.[8]
Workflow for Fischer Esterification:
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for the sensory evaluation of this compound.
Panelist Selection and Training:
-
Select 10-12 individuals based on their ability to discriminate between different aromas and tastes.
-
Conduct extensive training (40-120 hours) to develop a consensus on a descriptive vocabulary for fruity esters. Use reference standards to anchor sensory terms.[10]
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 10 ppm in deionized, odorless water.
-
Present 15 mL of the sample in coded, odorless glass containers at room temperature (22 ± 1°C).[11]
Evaluation Procedure:
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
For aroma analysis, instruct panelists to sniff the sample from the container.
-
For flavor analysis, panelists should take a small sip, hold it for 5 seconds, and then expectorate.[11]
-
Panelists rate the intensity of each agreed-upon sensory descriptor (e.g., fruity, pear, banana, sweet, green) on a continuous line scale (e.g., 0-10, where 0 is not perceived and 10 is very strong).
-
A mandatory 2-minute break between samples is required, with palate cleansing using deionized water and unsalted crackers.[11]
Data Analysis:
-
Collect and analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify specific differences between samples.
-
Generate a sensory profile (e.g., spider plot) for a graphical representation of the results.
Sensory Evaluation Workflow:
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a beverage matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace autosampler with solid-phase microextraction (SPME) capabilities.
Sample Preparation (HS-SPME):
-
Place 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar ester).
-
Add sodium chloride to the sample to increase the volatility of the analytes ("salting out").
-
Seal the vial and incubate at 60°C for 15 minutes with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.
-
Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes.[12]
GC-MS Conditions (Example):
-
Column: DB-Wax or equivalent polar column (e.g., 60 m x 0.25 mm i.d. x 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Oven Program: 35°C (hold 3 min), ramp to 220°C at 10°C/min, hold for 7 min.[13]
-
MS Detector: Electron impact ionization (70 eV), scan range m/z 35-350.
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
GC-MS Analysis Workflow:
Signaling Pathways
Olfactory Perception
The perception of fruity esters like this compound is initiated through the olfactory system. Odorant molecules bind to specific Olfactory Receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[14][15] The binding of an odorant to its receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (typically Gα-olf). This initiates a signaling cascade that results in the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing.[10]
Olfactory Signaling Pathway:
Gustatory Perception (Sweetness)
While this compound is primarily an aromatic compound, its "sweet" description suggests a potential contribution to the overall flavor profile that may involve the gustatory system. The primary receptor for sweet taste is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.[9][16] This receptor has multiple binding sites that can accommodate a wide variety of sweet-tasting molecules.[17] It is plausible that fruity esters could interact with the sweet taste receptor, modulating the perception of sweetness, although direct evidence for this compound is not currently available. The binding of a sweet ligand to the T1R2/T1R3 receptor activates a G-protein (gustducin), which in turn activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and an increase in intracellular calcium. This ultimately results in neurotransmitter release and a signal to the brain that is perceived as sweetness.
Sweet Taste Signaling Pathway:
Conclusion
This compound is a versatile ingredient with significant potential in the flavor and fragrance industry. The data and protocols provided in this document offer a comprehensive guide for its synthesis, sensory evaluation, and analytical quantification. Further research is warranted to establish its specific FEMA GRAS status, determine precise odor and taste thresholds, and elucidate its exact interactions with olfactory and gustatory receptors. The methodologies outlined herein provide a solid foundation for such investigations, enabling researchers and developers to effectively utilize this compound in the creation of innovative and appealing consumer products.
References
- 1. Perfumers Apprentice - Hexyl Acetate ** [shop.perfumersapprentice.com]
- 2. 4-Methyl-2-pentyl acetate | C8H16O2 | CID 7959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 108-84-9 [smolecule.com]
- 4. This compound | 108-84-9 [chemicalbook.com]
- 5. ionscience.com [ionscience.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,3-Dimethyl-3-phenylbutyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 9. ukessays.com [ukessays.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. perfumersworld.com [perfumersworld.com]
- 13. The remarkable effects of the non-volatile matrix of wine on the release of volatile compounds evaluated by analysing their release to the headspaces | OENO One [oeno-one.eu]
- 14. This compound | CAS#:108-84-9 | Chemsrc [chemsrc.com]
- 15. chromservis.eu [chromservis.eu]
- 16. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3-Dimethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutyl acetate (B1210297) (CAS No. 108-84-9), also known as sec-hexyl acetate, is a volatile organic compound with applications as a solvent and flavoring agent. Accurate quantification of this compound is essential for quality control, formulation development, and safety assessment in various industries, including pharmaceuticals and consumer products. This application note provides detailed protocols for the quantitative analysis of 1,3-Dimethylbutyl acetate using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Analytical Methods Overview
Two primary chromatographic methods have been established for the quantification of this compound:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile compounds. This method offers high sensitivity and is based on the well-established NIOSH Method 1450 for esters.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for the analysis of less volatile samples or when GC is not available. This method separates compounds based on their polarity.
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound by GC-FID and RP-HPLC. This data is illustrative and should be validated in the user's laboratory.
Table 1: GC-FID Quantitative Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Table 2: RP-HPLC Quantitative Data
| Parameter | Result |
| Linearity (Concentration Range) | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 6 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from NIOSH Method 1450 for Esters I.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Carbon disulfide (CS₂), HPLC grade
-
Coconut shell charcoal sorbent tubes
-
Helium, high purity
-
Hydrogen, high purity
-
Air, compressed, filtered
-
Glass vials with PTFE-lined septa
2. Sample Preparation
-
Air Sampling: Collect airborne this compound using a calibrated personal sampling pump connected to a coconut shell charcoal sorbent tube.
-
Desorption:
-
Break the ends of the sorbent tube and transfer the front and back sections to separate 2 mL vials.
-
Add 1.0 mL of carbon disulfide to each vial.
-
Cap the vials and agitate occasionally for 30 minutes.
-
3. Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1][2]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in carbon disulfide.
-
Inject the standards into the GC-FID system.
-
Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Method 2: Quantification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general protocol for the analysis of short-chain acetate esters and should be optimized for the specific instrumentation and application.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid, analytical grade
-
Glass vials with PTFE-lined septa
2. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be used.[3]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV/Vis Detector
-
Wavelength: 210 nm (as acetate esters have low UV absorbance, a low wavelength is required).
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards into the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Visualizations
Caption: Workflow for GC-FID quantification of this compound.
Caption: Workflow for RP-HPLC-UV quantification of this compound.
References
Application Notes and Protocols for RP-HPLC Analysis of 1,3-Dimethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutyl acetate (B1210297), also known as sec-hexyl acetate, is an organic compound commonly used as a solvent and in the formulation of various products. Its accurate quantification is crucial for quality control and formulation development. This document provides a detailed application note and protocol for the analysis of 1,3-Dimethylbutyl acetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of similar acetate esters and is intended to be a robust starting point for method development and validation.
Analytical Method Principle
The method employs RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component (water with an acidic modifier) is used to elute the analyte from the column. The acidic modifier, phosphoric acid, helps to ensure good peak shape and reproducibility. Detection is performed using a UV detector at a low wavelength, as acetate esters have a weak chromophore.
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Columns:
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Experimental Protocols
Preparation of Mobile Phase
-
Aqueous Component (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water in a 1 L volumetric flask. Mix thoroughly.
-
Mobile Phase: Combine the aqueous component and acetonitrile in a suitable ratio. A starting ratio of 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water is recommended.
-
Degassing: Degas the mobile phase using an inline degasser or by sonication for 15-20 minutes before use to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a solvent extraction followed by filtration might be necessary.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables present representative data that would be generated during method validation. Note: The values presented here are for illustrative purposes and should be replaced with actual experimental data.
System Suitability
| Parameter | Acceptance Criteria | Representative Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 12050 |
| 25 | 30100 |
| 50 | 60250 |
| 75 | 90300 |
| 100 | 120500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
| Parameter | Concentration (µg/mL) | RSD (%) | Acceptance Criteria |
| Intra-day Precision (n=6) | 50 | 1.1% | ≤ 2.0% |
| Inter-day Precision (n=6) | 50 | 1.5% | ≤ 2.0% |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Acceptance Criteria |
| 80% | 40 | 39.5 | 98.75 | 98.0 - 102.0% |
| 100% | 50 | 50.3 | 100.6 | 98.0 - 102.0% |
| 120% | 60 | 60.8 | 101.3 | 98.0 - 102.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the RP-HPLC analysis of this compound.
Caption: Workflow for the RP-HPLC analysis of this compound.
Conclusion
The presented RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents available in most analytical laboratories. For routine use, this method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
Application Note: Identification of 1,3-Dimethylbutyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of 1,3-Dimethylbutyl acetate (B1210297) (CAS No. 108-84-9), a common flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrument parameters, and data analysis for the qualitative identification of this volatile ester. The included data and workflows are intended to guide researchers in establishing a robust analytical method for this compound.
Introduction
1,3-Dimethylbutyl acetate, also known as isoamyl acetate, is a volatile organic compound with a characteristic banana-like odor. It is widely used in the food, beverage, and cosmetic industries. Accurate and reliable identification of this compound is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound due to its high chromatographic resolution and sensitive, specific detection.[1] This note details a standard protocol for its identification.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple "dilute and shoot" approach is often sufficient. For more complex matrices, an extraction step may be necessary.
Materials:
-
Solvent: High-purity Hexane or Dichloromethane (GC-MS grade).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe filters: 0.45 µm PTFE filters (if necessary).
-
Pipettes and tips.
Procedure (Liquid-Liquid Extraction for Aqueous Samples):
-
To 5 mL of the aqueous sample in a separatory funnel, add 5 mL of Hexane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic layer (Hexane) containing the this compound.
-
If the extract contains particulates, filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum.
Retention Time
The retention time of this compound is dependent on the specific GC column and analytical conditions. Under the conditions specified in this protocol, the expected retention time would be in the range of 8-10 minutes . For more robust identification, it is recommended to determine the Kovats Retention Index by running a series of n-alkanes under the same conditions.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion (M+) at m/z 144 is often weak or absent. The base peak is typically observed at m/z 43.
Table 1: Characteristic Mass Fragments of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100.0 | [C2H3O]+ (acetyl cation) |
| 69 | 55.0 | [C5H9]+ |
| 87 | 48.3 | [M - C4H9]+ |
| 84 | 33.0 | [C6H12]+ |
| 41 | 26.2 | [C3H5]+ |
| 56 | 9.2 | [C4H8]+ |
| 85 | 8.5 | [C6H13]+ |
| 42 | 8.6 | [C3H6]+ |
| 61 | 7.6 | [C2H5O2]+ |
| 45 | 6.8 | [C2H5O]+ |
| 58 | 6.0 | [C3H6O]+ |
| 55 | 5.6 | [C4H7]+ |
| 102 | 5.2 | [M - C3H6]+ |
| 27 | 4.7 | [C2H3]+ |
| 57 | 4.8 | [C4H9]+ |
| 29 | 3.6 | [C2H5]+ |
| 44 | 3.6 | [C2H4O]+ |
| 59 | 3.2 | [C2H3O2]+ |
| 70 | 3.1 | [C5H10]+ |
| 101 | 2.9 | [M - C3H7]+ |
| 100 | 2.3 | [M - C3H8]+ |
| 88 | 2.2 | [M - C4H8]+ |
| 129 | 2.0 | [M - CH3]+ |
Data sourced from spectral information. The relative intensities may vary slightly between instruments.
Visualization
Experimental Workflow
The overall workflow for the identification of this compound is depicted in the following diagram.
Caption: GC-MS workflow for this compound identification.
Logical Relationship for Identification
The identification of the target compound relies on the combination of chromatographic and spectrometric data.
Caption: Logic for the confirmed identification of the analyte.
Conclusion
The GC-MS protocol outlined in this application note provides a reliable method for the identification of this compound. By following the specified sample preparation, instrument conditions, and data analysis procedures, researchers can confidently identify this compound in various sample matrices. The provided quantitative data on mass fragments serves as a valuable reference for spectral interpretation. For quantitative analysis, a full method validation including linearity, accuracy, precision, and limits of detection and quantification should be performed.
References
Application Notes and Protocols for 1,3-Dimethylbutyl Acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,3-Dimethylbutyl acetate (B1210297) as a reference standard in analytical chemistry and explore its potential application in drug development.
Introduction
1,3-Dimethylbutyl acetate (also known as sec-hexyl acetate or 4-methyl-2-pentyl acetate) is a colorless liquid with a mild, fruity odor.[1] Its well-defined chemical and physical properties make it a suitable candidate for use as a reference standard in various analytical techniques, particularly in chromatography. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis.
Chemical Properties:
| Property | Value |
| CAS Number | 108-84-9[2] |
| Molecular Formula | C₈H₁₆O₂[2] |
| Molecular Weight | 144.21 g/mol [2] |
| Boiling Point | 143-144 °C[1] |
| Density | ~0.86 g/cm³ |
Application as a Reference Standard in Chromatography
This compound can be effectively utilized as a reference standard for the calibration of analytical instruments and for the identification and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of a this compound sample or to quantify it in a mixture.
Experimental Protocol:
A reverse-phase HPLC method can be employed for the analysis of this compound.[2][3]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV or Mass Spectrometric (MS) detector |
| Column | Newcrom R1 or C18, 5 µm, 4.6 x 150 mm[2][3] |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water with an acid modifier[2][3] |
| For UV detection: 0.1% Phosphoric Acid[2][3] | |
| For MS detection: 0.1% Formic Acid[2][3] | |
| Gradient | Isocratic or gradient elution depending on the sample matrix. A typical starting point is 50:50 MeCN:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or MS in full scan or SIM mode |
| Injection Volume | 10 µL |
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The purity of a reference standard can be determined by calculating the area percentage of the main peak.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To assess the purity and identify potential volatile impurities in a this compound reference standard.
Experimental Protocol:
A validated GC-MS method is crucial for the accurate determination of purity and identification of impurities.[4]
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Standard GC with a Mass Spectrometer detector |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Standard Preparation:
Prepare a 1 mg/mL solution of the this compound reference standard in a suitable solvent such as ethyl acetate or dichloromethane.
Data Analysis:
The purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Workflow for GC-MS Purity Assay:
Caption: Workflow for GC-MS purity assessment of this compound.
Application in Drug Development
Use as an Internal Standard
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and instrument analysis.[5][6] While a stable isotope-labeled (SIL) analogue is the gold standard, a structurally similar compound can also be used. Due to its ester functionality and predictable chromatographic behavior, this compound could potentially serve as an internal standard for the quantification of certain drug molecules, particularly other esters or compounds with similar physicochemical properties, in preclinical studies.
Logical Relationship for Internal Standard Selection:
Caption: Decision logic for selecting an appropriate internal standard.
Potential as a Prodrug Moiety
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. The 1,3-dimethylbutyl ester moiety could potentially be used to create prodrugs of acidic drugs to enhance their lipophilicity and potentially alter their pharmacokinetic profile. For instance, an acidic drug could be esterified with 4-methyl-2-pentanol (B46003) to yield a 1,3-dimethylbutyl ester prodrug.
Hypothetical Signaling Pathway for a Prodrug:
Caption: Hypothetical metabolic activation of a 1,3-dimethylbutyl ester prodrug.
Synthesis of this compound Reference Standard
A high-purity reference standard of this compound can be synthesized via Fischer esterification.[1]
Reaction: Acetic acid + 4-Methyl-2-pentanol ⇌ this compound + Water
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-2-pentanol (1.0 eq) and glacial acetic acid (1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 143-145 °C.[1]
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using NMR, IR, and GC-MS as described in the analytical sections. A successful synthesis should yield a product with >99% purity.
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Starting Alcohol | 4-Methyl-2-pentanol |
| Starting Acid | Glacial Acetic Acid |
| Catalyst | Sulfuric Acid |
| Reaction Time | 3 hours |
| Boiling Point of Product | 143 °C[1] |
| Typical Yield | 55.1%[1] |
Synthesis and Purification Workflow:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. htslabs.com [htslabs.com]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of 1,3-Dimethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 1,3-dimethylbutyl acetate (B1210297), a flavor and fragrance agent. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis.
Introduction
1,3-Dimethylbutyl acetate, also known as sec-hexyl acetate, is an ester valued for its mild, pleasant, and fruity aroma, finding applications in the food, fragrance, and solvent industries.[1][2][3] Traditionally, its synthesis is achieved through the direct esterification of 4-methyl-2-pentanol (B46003) (1,3-dimethylbutanol) with acetic acid or its anhydride (B1165640), often catalyzed by strong mineral acids.[1][3] However, biocatalytic routes using lipases (E.C. 3.1.1.3) present several advantages, including milder reaction conditions, high selectivity, and reduced environmental impact.[4]
Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are particularly effective for synthesizing esters, including those from sterically hindered secondary alcohols.[5][6][7] These enzymes can be used in various reaction media, from organic solvents to solvent-free systems, and can be easily recovered and reused, enhancing process economy.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| 1,3-Dimethylbutanol (4-Methyl-2-pentanol) | ≥98% | Sigma-Aldrich | |
| Acetic Anhydride | ≥99% | Fisher Scientific | Acyl donor. |
| Vinyl Acetate | ≥99% | Alfa Aesar | Alternative acyl donor. Using vinyl acetate can drive the reaction to completion as the by-product, vinyl alcohol, tautomerizes to acetaldehyde. |
| Novozym® 435 (Immobilized Candida antarctica lipase B) | Novozymes | Store desiccated at 4°C. | |
| tert-Butanol | Anhydrous | VWR | Reaction solvent (optional). |
| Hexane (B92381) | HPLC Grade | For product purification. | |
| Ethyl Acetate | HPLC Grade | For product purification. | |
| Molecular Sieves, 3Å | To remove water from the reaction medium. | ||
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For quenching and washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic phase. |
Physical Properties of Key Compounds:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 1,3-Dimethylbutanol | 102.17 | 134-135 | 0.807 | Sparingly soluble in water; soluble in organic solvents. |
| This compound | 144.21 | 147.2 | 0.860 | Insoluble in water; soluble in alcohol and ether.[1][3] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound using Acetic Anhydride
This protocol describes the synthesis in a solvent-free system, which is often preferred for its higher reactant concentration and reduced waste.
1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1,3-dimethylbutanol (e.g., 10.22 g, 0.1 mol). b. Add acetic anhydride (e.g., 10.21 g, 0.1 mol). A slight excess of the acyl donor can be used to improve conversion. c. Add Novozym® 435 (e.g., 1 g, ~10% w/w of substrates). d. Add activated 3Å molecular sieves (e.g., 2 g) to adsorb the acetic acid by-product, which can inhibit the enzyme.
2. Reaction Conditions: a. Seal the flask and place it in a temperature-controlled shaker or on a stirring hot plate. b. Incubate the reaction mixture at a controlled temperature, for example, 40-60°C. A typical starting point is 50°C. c. Stir the mixture at 200-250 rpm to ensure adequate mixing. d. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) for analysis by Gas Chromatography (GC).
3. Work-up and Purification: a. After the reaction reaches the desired conversion, stop the heating and stirring. b. Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse. c. Transfer the liquid reaction mixture to a separatory funnel. d. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL). e. Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to remove unreacted acetic anhydride and acetic acid, followed by brine (1 x 30 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. The crude product can be further purified by fractional distillation if necessary.
Protocol 2: Analytical Method - Gas Chromatography (GC-FID)
This method is for monitoring the reaction progress and determining the final product purity.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a ZB-1701 column is suitable.[8]
2. GC Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| - Initial Temperature | 50°C, hold for 2 min |
| - Ramp Rate 1 | 10°C/min to 150°C |
| - Ramp Rate 2 | 20°C/min to 250°C, hold for 2 min |
3. Sample Preparation: a. Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or acetonitrile).[9] c. Filter the sample through a 0.22 µm syringe filter before injection.
4. Quantification: a. Prepare standard solutions of 1,3-dimethylbutanol and this compound of known concentrations to create a calibration curve. b. Calculate the conversion of the starting material and the yield of the product based on the peak areas from the GC chromatograms.
Data Presentation
The following tables provide expected data based on the synthesis of structurally similar secondary alcohol acetates. Optimization of these parameters is recommended for this compound.
Table 1: Effect of Temperature on Ester Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 40 | 24 | ~75 |
| 50 | 24 | >90 |
| 60 | 24 | >95 |
| 70 | 24 | ~90 (potential for enzyme denaturation) |
| Conditions: 1:1 molar ratio of alcohol to acyl donor, 10% (w/w) Novozym® 435. |
Table 2: Effect of Substrate Molar Ratio on Ester Conversion
| Molar Ratio (Alcohol:Acyl Donor) | Reaction Time (h) | Conversion (%) |
| 1:1 | 24 | >90 |
| 1:1.2 | 24 | >95 |
| 1:1.5 | 24 | >98 |
| 1.2:1 | 24 | ~85 |
| Conditions: 50°C, 10% (w/w) Novozym® 435. |
Table 3: Effect of Enzyme Loading on Ester Conversion
| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) |
| 2 | 24 | ~60 |
| 5 | 24 | ~85 |
| 10 | 24 | >95 |
| 15 | 24 | >95 (diminishing returns) |
| Conditions: 50°C, 1:1.2 molar ratio of alcohol to acyl donor. |
Diagrams
Caption: Lipase-catalyzed esterification mechanism.
References
- 1. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 108-84-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. utupub.fi [utupub.fi]
- 6. researchgate.net [researchgate.net]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 8. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coresta.org [coresta.org]
Application Notes and Protocols: 1,3-Dimethylbutyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-dimethylbutyl acetate (B1210297) in organic synthesis reactions. It includes information on its synthesis, physical and chemical properties, and applications as a solvent and fragrance component.
Physicochemical Properties and Safety Information
1,3-Dimethylbutyl acetate is a colorless liquid with a characteristic mild, pleasant, fruity odor.[1][2] It is valued in various industrial applications for its favorable evaporation rate and low toxicity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [3][4] |
| Molecular Weight | 144.21 g/mol | [4] |
| CAS Number | 108-84-9 | [5] |
| Boiling Point | 144 °C | [6] |
| Melting Point | -63.8 °C | [6] |
| Density | 0.86 g/cm³ | [7] |
| Flash Point | 45 °C | [1][6] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [1][2] |
| Vapor Pressure | 2.91 mmHg at 25 °C | [6] |
| Refractive Index | 1.411 | [6] |
| Odor | Fruity, mild, pleasant | [1][2] |
Safety Information:
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is incompatible with strong oxidizing agents, nitrates, alkalis, and acids.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of 4-methyl-2-pentanol (B46003) with acetic acid, using an acid catalyst such as sulfuric acid.[8] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[9]
Reaction Scheme:
Caption: Fischer Esterification of 4-Methyl-2-pentanol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Fischer esterification procedure.[10][11]
Materials:
-
4-methyl-2-pentanol (1.5 mL)
-
Glacial acetic acid (3 mL)
-
Concentrated sulfuric acid (a few drops)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether (for extraction)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a pre-weighed round bottom flask, add 1.5 mL of 4-methyl-2-pentanol and reweigh to determine the exact mass. Add 3 mL of glacial acetic acid and a boiling chip. Carefully add a few drops of concentrated sulfuric acid.
-
Reflux: Assemble a reflux apparatus and heat the mixture using a heating mantle for 60-70 minutes.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 2-3 mL of 5% aqueous sodium bicarbonate solution to neutralize the excess acid until the cessation of CO₂ evolution.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the ester.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.[10]
-
-
Purification:
-
Decant the dried organic layer into a distillation flask.
-
Perform a simple distillation to isolate the this compound. The boiling point of the product is approximately 144 °C.[6]
-
-
Characterization:
-
The final product should have a fruity odor.[10]
-
Obtain the mass of the purified product and calculate the percent yield. A reported yield for a similar procedure is 34.6%.[10]
-
Characterize the product using spectroscopic methods such as IR and NMR spectroscopy. The 1H NMR spectrum of this compound is available for comparison.[12][13]
-
Table 2: Reactant and Product Information for Synthesis
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 4-Methyl-2-pentanol | 102.17 | 0.808 | 1.5 mL | ~0.0119 |
| Acetic Acid | 60.05 | 1.049 | 3 mL | ~0.0524 |
| This compound | 144.21 | 0.86 | Theoretical | Theoretical |
Application as a Solvent in Organic Synthesis
This compound's moderate polarity and favorable boiling point make it a suitable solvent for various organic reactions, particularly for substitution reactions where a non-protic environment is preferred.[4][14] Its ester functionality makes it relatively inert under many reaction conditions.
Logical Workflow for Solvent Selection:
Caption: Solvent selection workflow for organic reactions.
Protocol: Example of a Nucleophilic Substitution Reaction
Reaction: Synthesis of an alkyl acetate from an alkyl bromide and potassium acetate.
Materials:
-
Alkyl bromide (e.g., 1-bromohexane)
-
Potassium acetate
-
This compound (as solvent)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
Setup: In a round bottom flask, dissolve potassium acetate in this compound.
-
Reaction: Add the alkyl bromide to the solution. Heat the mixture with stirring to a temperature appropriate for the specific substrate (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the potassium bromide byproduct.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Table 3: Comparison of Solvents for Esterification Reactions
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| This compound | ~4-6 (estimated) | 144 | Moderate polarity, aprotic, good for higher temperatures. |
| Dichloromethane (DCM) | 9.08 | 40 | Common but volatile and has health concerns.[16] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, aprotic, but has significant health concerns.[16] |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.2 | 189 | High polarity, aprotic, can accelerate base-catalyzed esterifications.[17] |
| Toluene | 2.38 | 111 | Nonpolar, good for azeotropic removal of water. |
Application in Fragrance Formulations
This compound is utilized in the fragrance industry for its pleasant, fruity aroma.[4] It can be used to impart a fresh and sweet note to perfume compositions.
Protocol: General Guidance for Incorporation into a Fragrance Accord
The creation of a fragrance is an art form, and the exact percentages of each component are proprietary. However, a general approach to incorporating this compound into a simple fruity-floral accord is outlined below.
Materials:
-
This compound
-
Other fragrance materials (e.g., Linalool - floral, Ethyl Acetate - fruity, Galaxolide - musk)
-
Perfumer's alcohol (ethanol)
-
Glass beakers and droppers
-
Digital scale
-
Sample vials
Procedure:
-
Create a Base Accord: Start by creating a simple base, for example, a floral note with Linalool.
-
Introduce the Fruity Note: Add a small, measured amount of this compound to the base. Start with a low concentration (e.g., 1-5% of the total concentrate) and evaluate the scent on a smelling strip.
-
Modify and Enhance: Add other fragrance components to modify the accord. For instance, a touch of Ethyl Acetate can enhance the fruity character, while a musk like Galaxolide can provide depth and longevity.
-
Dilution and Maturation: Once the desired scent profile is achieved in the concentrate, dilute it with perfumer's alcohol to the desired strength (e.g., Eau de Toilette ~5-15% concentrate). Allow the mixture to mature for several weeks to allow the scents to meld.
Table 4: Olfactory Properties of this compound and Related Esters
| Compound | Odor Description | Odor Threshold | Application |
| This compound | Mild, pleasant, fruity | Not specified in search results | Fragrances, flavorings[1][2] |
| Benzyl Acetate | Floral, fruity, jasmine-like | ~7 ppb | Perfumes, soaps |
| Isoamyl Acetate | Banana, pear | ~7 ppb | Food flavorings, perfumes |
| Ethyl Acetate | Sweet, fruity, nail polish-like | ~9 ppm | Solvents, decaffeination, flavorings |
Analysis of Fragrance Components:
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for analyzing the chemical composition of fragrances and essential oils.[18] A GC-MS analysis of a fragrance containing this compound would show a distinct peak corresponding to its retention time and mass spectrum, allowing for its identification and quantification within the mixture.[18]
References
- 1. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 2. This compound | 108-84-9 [chemicalbook.com]
- 3. Buy this compound | 108-84-9 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. guidechem.com [guidechem.com]
- 7. ionscience.com [ionscience.com]
- 8. This compound | 108-84-9 | Benchchem [benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. ukessays.com [ukessays.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. This compound(108-84-9) 1H NMR spectrum [chemicalbook.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab - ACS Green Chemistry [gcande.digitellinc.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. gchemglobal.com [gchemglobal.com]
- 18. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
Application Notes and Protocols: 1,3-Dimethylbutyl Acetate in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biotechnological applications of 1,3-Dimethylbutyl acetate (B1210297). This document includes detailed experimental protocols and quantitative data to facilitate research and development in the life sciences.
Introduction
1,3-Dimethylbutyl acetate, also known as sec-hexyl acetate, is an organic compound with a characteristic fruity aroma.[1][2] While traditionally used as a solvent and flavoring agent, its unique chemical structure makes it a valuable substrate and product in various biotechnological processes.[2][3] In the context of biotechnology, this ester is primarily involved in enzymatic reactions, serving as a key molecule for studying enzyme kinetics, biocatalytic synthesis, and microbial metabolism. Its chirality also makes it an interesting target for stereoselective enzymatic resolutions.
Biotechnological Applications
The primary applications of this compound in biotechnology revolve around its role as a substrate for enzymatic reactions and its production through biocatalysis.
Substrate for Enzymatic Studies
This compound is an effective substrate for various esterases, which catalyze the hydrolysis of the ester bond to produce 4-methyl-2-pentanol (B46003) and acetic acid.[3] This property is utilized in:
-
Enzyme Characterization: Studying the kinetics of esterase-catalyzed hydrolysis of this compound allows for the characterization of enzyme activity, substrate specificity, and inhibition.
-
High-Throughput Screening: As a chromogenic or fluorogenic substrate precursor, it can be used to screen for novel esterases from various sources.
Biocatalytic Synthesis and Resolution
The synthesis of this compound and its chiral resolution are significant areas of interest in industrial biotechnology for the production of fine chemicals and pharmaceuticals.
-
Enzymatic Esterification: Lipases are commonly employed to catalyze the esterification of 4-methyl-2-pentanol with an acyl donor (e.g., acetic acid or acetic anhydride) to produce this compound.[1] This biocatalytic approach offers high selectivity and milder reaction conditions compared to chemical synthesis.
-
Kinetic Resolution: Since this compound possesses a chiral center, enzymatic kinetic resolution is a key application. Lipases can selectively hydrolyze one enantiomer of a racemic mixture of this compound, yielding an enantioenriched alcohol and the unreacted, enantioenriched ester. This is crucial for the synthesis of enantiomerically pure compounds used in drug development.
Microbial Fermentation
Engineered microorganisms, such as Escherichia coli, have been developed to produce various acetate esters, including those structurally related to this compound, from renewable feedstocks.[3] This highlights its potential for sustainable production in microbial cell factories.[3]
Quantitative Data
The efficiency of biocatalytic reactions involving this compound is highly dependent on the choice of enzyme and reaction conditions. The following table summarizes key quantitative data from various studies.
| Enzyme | Reaction Type | Substrates | Key Parameter | Value | Reference |
| Pseudomonas fluorescens lipase (B570770) | Kinetic Resolution | Aromatic Morita-Baylis-Hillman acetates | Enantiomeric Excess (ee) | >90% | [4] |
| Pseudomonas cepacia lipase (PCL) | Kinetic Resolution | Aromatic Morita-Baylis-Hillman acetates | Enantiomeric Ratio (E) | 53 | [4] |
| Novozyme 435 | Kinetic Resolution | Aromatic Morita-Baylis-Hillman acetates | Enantiomeric Ratio (E) | 147 | [4] |
| Lipozyme 435 | Esterification | Isoamyl alcohol, Acetic anhydride | Conversion | 88.4 ± 0.5% | [5] |
| Immobilized Rhizomucor miehei lipase | Esterification | Isoamyl alcohol, Acetic acid | Yield | >80% | [6] |
| Lipozyme® 435 | Esterification | Pentan-1-ol, Acetic acid | Conversion | >80% (after 10 reuses) | [7] |
Experimental Protocols
Protocol for Lipase-Mediated Acetylation of an Alcohol
This protocol describes a general procedure for the enzymatic acetylation of an alcohol, such as 4-methyl-2-pentanol, to synthesize this compound. This method is adapted from a procedure for the acetylation of 4-(tert-butyl)cyclohexan-1-ol.[8]
Materials:
-
Alcohol (e.g., 4-methyl-2-pentanol)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Immobilized Lipase (e.g., Candida antarctica Lipase A, CALA)
-
Orbital shaker
-
Reaction vials
Procedure:
-
Prepare a stock solution of the alcohol at a final concentration of 50 mg/mL in a mixture of MTBE and vinyl acetate (10% v/v).
-
Add the selected immobilized lipase to the reaction vial at a concentration of 10 mg/mL.
-
Incubate the reaction mixture in an orbital shaker at 160 rpm and 30 °C for 18 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Purify the product, this compound, from the reaction mixture using appropriate chromatographic techniques.
Protocol for Solvent-Free Biocatalytic Esterification
This protocol outlines a sustainable approach for the synthesis of esters, like this compound, without the use of organic solvents. This method is based on the formation of a eutectic mixture of the substrates.
Materials:
-
4-methyl-2-pentanol
-
Acetic acid (or other suitable fatty acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Reaction vessel with heating and stirring capabilities
-
Vacuum system (optional)
Procedure:
-
In a reaction vessel, mix equimolar amounts of 4-methyl-2-pentanol and acetic acid.
-
Heat the mixture to 60-70 °C while stirring until a homogeneous eutectic mixture is formed.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 1-10% (w/w) of the total substrate mass.
-
Maintain the reaction at the desired temperature (e.g., 60 °C) with continuous stirring. If a vacuum system is used, apply a moderate vacuum to remove the water produced during the reaction, which can drive the equilibrium towards product formation.
-
Monitor the conversion of the substrates to this compound using GC or HPLC.
-
After the reaction reaches the desired conversion, cool down the mixture.
-
Separate the immobilized enzyme by decantation or filtration. The enzyme can be washed and stored for reuse in subsequent batches.
-
The product can be purified by distillation or other suitable methods.
Visualizations
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Enzymatic kinetic resolution of this compound.
References
- 1. This compound | 108-84-9 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound | 108-84-9 [smolecule.com]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Dimethylbutyl Acetate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dimethylbutyl acetate (B1210297) and its corresponding alcohol, 4-methyl-2-pentanol (B46003), as substrates in enzymatic reactions, particularly focusing on lipase-catalyzed kinetic resolutions.
Introduction
1,3-Dimethylbutyl acetate is an ester that serves as a substrate for various hydrolytic enzymes, such as esterases and lipases. The enzymatic hydrolysis of this compound yields 4-methyl-2-pentanol and acetic acid. This reaction is of significant interest in biocatalysis, particularly for the production of enantiomerically pure 4-methyl-2-pentanol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The most common and efficient method to achieve this is through the kinetic resolution of racemic 4-methyl-2-pentanol, which involves the enantioselective acylation of one of the alcohol's enantiomers, leaving the other unreacted and enantiomerically enriched.
Enzymatic Reactions Involving this compound and 4-Methyl-2-Pentanol
The primary enzymatic reactions involving this substrate and its corresponding alcohol are:
-
Hydrolysis of this compound: The cleavage of the ester bond to form 4-methyl-2-pentanol and acetic acid.
-
Enantioselective Acylation of 4-Methyl-2-Pentanol: The esterification of one enantiomer of the racemic alcohol, often using an acyl donor like vinyl acetate, to produce this compound. This is a widely used method for kinetic resolution.
Several lipases have demonstrated high efficiency and enantioselectivity in these reactions, with Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), and Pseudomonas cepacia lipase (PCL) being the most prominent.
Quantitative Data Summary
The following table summarizes key quantitative data from literature on the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |
| Novozym 435 (Candida antarctica lipase B, immobilized) | Vinyl Acetate | Not specified | Not specified | 24 | ~50 | 94% (R)-enantiomer | [1] |
| Pseudomonas cepacia Lipase (Amano PS-C II) | Vinyl Acetate | Hexane | 30 | 3-6 | 50 | >99% (S)-enantiomer | [2] |
| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Not specified | Ambient | Not specified | High | Not specified | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-Pentanol by Acylation
This protocol describes a general procedure for the kinetic resolution of racemic 4-methyl-2-pentanol using a lipase and an acyl donor.
Materials:
-
Racemic 4-methyl-2-pentanol
-
Immobilized Lipase (e.g., Novozym 435 or Amano Lipase PS)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Reaction vessel (e.g., sealed glass vial or round-bottom flask)
-
Thermostated shaker or magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography or chiral High-Performance Liquid Chromatography)
Procedure:
-
To a sealed reaction vessel, add the racemic 4-methyl-2-pentanol (1 mmol) and the anhydrous organic solvent (4 mL).
-
Add the acyl donor (2.2 mmol).
-
Add the immobilized lipase (e.g., 20-40 mg).
-
Seal the vessel and place it in a thermostated shaker set to the desired temperature (e.g., 30-40°C) and agitation speed (e.g., 700 rpm).
-
Monitor the reaction progress by periodically taking small aliquots of the reaction mixture, filtering out the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
Stop the reaction when the desired conversion (typically around 50%) is reached by filtering off the immobilized enzyme.
-
The unreacted alcohol and the formed acetate can be separated by column chromatography.
Protocol 2: Analysis of Reaction Products by Chiral Gas Chromatography (GC)
This protocol provides a general method for the analysis of the enantiomeric excess of 4-methyl-2-pentanol and the conversion to this compound.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., HYDRODEX γ-DiMOM).
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: Isothermal at 60°C or a suitable temperature ramp to achieve separation.
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Filter to remove the enzyme.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or hexane) if necessary.
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks for (R)-4-methyl-2-pentanol, (S)-4-methyl-2-pentanol, and this compound based on their retention times, which should be determined using standards.
-
Calculate the enantiomeric excess (ee) and conversion based on the peak areas.
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax) for this compound Hydrolysis
This protocol outlines the steps to determine the Km and Vmax for the enzymatic hydrolysis of this compound.
Materials:
-
This compound (substrate)
-
Esterase or Lipase of interest
-
Buffer solution at the optimal pH for the enzyme
-
Spectrophotometer or HPLC/GC for product quantification
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent that is miscible with the reaction buffer at low concentrations.
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of this compound. Ensure the substrate concentrations bracket the expected Km value.
-
Initiate the reactions by adding the enzyme to the substrate solutions pre-incubated at the optimal temperature.
-
Measure the initial reaction velocity (V0) for each substrate concentration. This is done by measuring the formation of one of the products (4-methyl-2-pentanol or acetic acid) over a short period where the reaction is linear.
-
Spectrophotometric method: If a suitable chromogenic assay for the product is available.
-
Chromatographic method (HPLC/GC): Take aliquots at different time points, stop the reaction (e.g., by adding a quenching agent or by rapid heating/cooling), and quantify the product concentration. The slope of the product concentration versus time plot will give the initial velocity.
-
-
Plot the initial velocities (V0) against the substrate concentrations ([S]) .
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]).
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Experimental workflow for kinetic resolution.
Caption: Logical diagram of kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dimethylbutyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethylbutyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of their esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-Dimethylbutyl acetate?
A1: The most prevalent and well-established method is the Fischer esterification of 4-methyl-2-pentanol (B46003) with acetic acid, using an acid catalyst such as sulfuric acid.[1] This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one of the reactants, typically the less expensive acetic acid.[2]
Q2: I am experiencing a low yield of this compound. What are the potential causes?
A2: Low yields in this synthesis are common and can be attributed to several factors:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[1][3]
-
Incomplete Reaction: The reaction may not have reached equilibrium, possibly due to insufficient reaction time or temperature.
-
Side Reactions: The formation of byproducts, such as the ether from the self-condensation of 4-methyl-2-pentanol, can consume the starting material and reduce the yield of the desired ester.[4]
-
Product Loss During Workup: this compound is volatile, and some product may be lost during the extraction and distillation steps.[4]
Q3: What are the common impurities I might encounter in my final product?
A3: Besides unreacted starting materials (4-methyl-2-pentanol and acetic acid), the most likely impurity is di(1,3-dimethylbutyl) ether, formed as a byproduct during the acid-catalyzed reaction.[4] Other potential impurities could arise from the dehydration of the secondary alcohol under acidic conditions, leading to the formation of various methylpentenes.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Reversible reaction equilibrium. | To shift the equilibrium towards the product, use a large excess of one reactant (typically acetic acid).[2] Additionally, remove water as it is formed using a Dean-Stark apparatus. |
| Formation of ether byproduct. | Lowering the reaction temperature may reduce the rate of the competing ether formation. The choice of a milder acid catalyst might also be beneficial. | |
| Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction's progress by TLC or GC to determine when it has reached completion. | |
| Loss of product during workup. | Due to the volatility of this compound, care should be taken during distillation to use an efficient condenser and to collect the appropriate fraction.[4] | |
| Presence of Impurities | Unreacted starting materials. | Improve the reaction conversion by optimizing the reaction time, temperature, and catalyst amount. Efficient purification by distillation is crucial to separate the product from the higher-boiling alcohol and lower-boiling acid. |
| Ether byproduct. | Optimize reaction conditions to minimize its formation (see "Low Product Yield"). Careful fractional distillation can separate the ether from the desired ester. | |
| Reaction Not Proceeding | Inactive catalyst. | Ensure the acid catalyst (e.g., sulfuric acid) is of appropriate concentration and has not been deactivated by moisture. |
| Incorrect reaction temperature. | Ensure the reaction mixture is being heated to the appropriate temperature to facilitate the reaction. |
Data Presentation: Impact of Reaction Conditions on Yield
While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following table provides a general overview of how different parameters in a typical Fischer esterification can influence the product yield, based on studies of similar esterifications.
| Parameter | Condition | Effect on Yield | Rationale |
| Catalyst | Sulfuric Acid | Moderate to Good | Strong proton source, but can promote side reactions like ether formation. |
| Solid Acid Catalyst (e.g., Amberlyst-15) | Potentially Higher | Can be more selective, easier to separate from the reaction mixture, and may reduce side reactions. | |
| Temperature | Low (e.g., 80-100 °C) | Lower | Slower reaction rate. |
| High (e.g., 120-140 °C) | Higher, up to a point | Increases reaction rate, but can also increase the rate of side reactions like ether formation and dehydration. | |
| Molar Ratio (Alcohol:Acid) | 1:1 | Lower | The reaction will reach equilibrium with significant amounts of starting materials remaining. |
| 1:3 | Higher | Using an excess of acetic acid will shift the equilibrium towards the formation of the ester.[5] | |
| 1:5 | Potentially Higher | A larger excess of acid can further drive the reaction to completion, but may require more extensive purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-2-pentanol and a molar excess of glacial acetic acid (e.g., a 1:3 molar ratio). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.
-
Workup - Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the excess acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas is evolved.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification - Distillation: Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction that boils at approximately 146 °C.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Fischer Esterification of 1,3-Dimethylbutyl Acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the Fischer esterification of 1,3-Dimethylbutyl acetate (B1210297) from 4-methyl-2-pentanol (B46003) and acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of 1,3-dimethylbutyl acetate is significantly lower than expected. What are the common causes?
Low yield in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.[1][2][3] Key factors include:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient amount of time, typically 1-10 hours.[1]
-
Presence of Water: Water is a product of the reaction; its presence can shift the equilibrium back towards the reactants, decreasing the ester yield according to Le Chatelier's principle.[4] Ensure all glassware is thoroughly dried and consider using a Dean-Stark apparatus to remove water as it forms.[4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate and failure to reach equilibrium within the allotted time.[1][5]
-
Loss of Product During Workup: this compound can be lost during the aqueous workup and extraction steps if not performed carefully.[6] Ensure proper phase separation and minimize the number of transfers.
-
Sub-optimal Reactant Ratio: Using a large excess of one reactant, typically the less expensive one (in this case, often acetic acid), can drive the equilibrium towards the product side.[4][7]
Q2: I am having trouble separating the organic and aqueous layers during the workup. What could be the issue?
Difficulty in phase separation is often due to the formation of emulsions or the solubility of the ester in the aqueous phase, especially if excess alcohol is present.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. Gently invert the separatory funnel multiple times instead of shaking vigorously. The addition of a saturated brine solution (NaCl) can help to break up emulsions by increasing the polarity of the aqueous layer.
-
Solubility: If a large excess of the alcohol (4-methyl-2-pentanol) was used, it can increase the solubility of the ester in the aqueous layer. Ensure sufficient water is used during the washing steps to remove the excess alcohol.
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
Common impurities include unreacted starting materials (4-methyl-2-pentanol and acetic acid) and byproducts.
-
Unreacted Acetic Acid: The acidic catalyst and any remaining acetic acid can be neutralized and removed by washing the organic layer with a weak base, such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[8] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.
-
Unreacted 4-methyl-2-pentanol: Washing the organic layer with water will help to remove the majority of the unreacted alcohol.
-
Water: The final organic layer should be dried using an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water before the final purification step.
-
Purification: Simple distillation is often sufficient to obtain the pure this compound, which has a boiling point of approximately 143-144°C.[6]
Q4: Can I use a different acid catalyst besides sulfuric acid?
Yes, other strong acids can be used as catalysts.[1] Common alternatives include:
-
p-Toluenesulfonic acid (TsOH): A solid catalyst that is often easier to handle than sulfuric acid.
-
Lewis acids: Such as scandium(III) triflate.[1]
-
Acidic ion-exchange resins: These can simplify the workup as the catalyst can be removed by filtration.
The choice of catalyst can influence the reaction rate and may require optimization of the reaction conditions.
Quantitative Data on Reaction Parameters
The yield of this compound is sensitive to several experimental parameters. The following table summarizes the expected impact of these variables.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Reactant Molar Ratio | 1:1 (Alcohol:Acid) | Moderate (~65%) | Equilibrium is not strongly favored towards products.[4] |
| (4-methyl-2-pentanol:Acetic Acid) | 1:4 (Alcohol:Acid) | High | A large excess of acetic acid shifts the equilibrium towards the ester.[7] |
| Catalyst Concentration | Low (e.g., 1% w/w) | Lower | The reaction rate is slow, and equilibrium may not be reached. |
| (Sulfuric Acid) | Optimal (e.g., 2-3% w/w) | Higher | The reaction proceeds at a reasonable rate to reach equilibrium. |
| High (e.g., >4% w/w) | May Decrease | Can lead to side reactions such as dehydration of the secondary alcohol. | |
| Reaction Temperature | Below Reflux Temp. | Low | The rate of reaction is too slow. |
| Reflux (~110-120 °C) | Optimal | Provides sufficient energy to overcome the activation energy barrier.[1] | |
| Significantly Above Reflux | No significant improvement, potential for side reactions | Can lead to the decomposition of reactants or products. | |
| Water Removal | None | Lower | The presence of water shifts the equilibrium towards the reactants.[4] |
| Dean-Stark Trap | Higher | Continuous removal of water drives the reaction to completion.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
4-methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-2-pentanol and a molar excess (e.g., 3-4 equivalents) of glacial acetic acid. Add a few boiling chips.
-
Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops for a small-scale reaction).[7]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction temperature will be around the boiling point of the mixture.
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Add deionized water and a suitable organic solvent like diethyl ether. Add 5% sodium bicarbonate solution in small portions, shaking gently and venting frequently to neutralize the excess acetic acid and sulfuric acid. Continue adding bicarbonate solution until CO₂ evolution ceases.
-
Workup - Extraction: Allow the layers to separate and drain the lower aqueous layer. Wash the organic layer with water and then with a saturated brine solution to help remove any remaining water and break up emulsions.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the solution.
-
Isolation: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Purification: Remove the low-boiling solvent using a rotary evaporator. Purify the remaining crude ester by simple distillation, collecting the fraction that boils at approximately 143-144°C.[6]
-
Characterization: Characterize the final product by determining its boiling point and acquiring an IR spectrum to confirm the presence of the ester functional group and the absence of hydroxyl and carboxylic acid peaks.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameters influencing ester yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ukessays.com [ukessays.com]
Technical Support Center: Purification of 1,3-Dimethylbutyl Acetate
Welcome to the technical support center for the purification of 1,3-Dimethylbutyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 1,3-Dimethylbutyl acetate synthesized by Fischer esterification?
A1: The most common impurities include unreacted starting materials such as 4-methyl-2-pentanol (B46003) and acetic acid, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1][2] In some cases, side-products like ethers may also be formed.
Q2: What is the recommended first step in the work-up of a this compound synthesis reaction?
A2: The initial work-up typically involves neutralizing the acidic catalyst and removing unreacted acetic acid. This is commonly achieved by washing the crude reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separatory funnel.[1][2][3] This converts the acids into their water-soluble salts, which can then be separated in the aqueous layer.
Q3: Which purification technique is more suitable for this compound: fractional distillation or flash column chromatography?
A3: The choice between fractional distillation and flash column chromatography depends on the nature of the impurities and the desired final purity.
-
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points, such as the starting alcohol (4-methyl-2-pentanol) and any high-boiling point byproducts.[4][5]
-
Flash column chromatography is preferred for removing impurities with similar boiling points to the product or for achieving very high purity by separating isomers or structurally similar compounds.[6]
Q4: How can I monitor the purity of this compound during and after purification?
A4: The purity of this compound can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified ester and detect the presence of impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities (overlapping fractions) | - Inefficient fractionating column (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source causing temperature fluctuations. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Ensure the heating mantle is properly sized for the flask and use a voltage controller for stable heating. Insulate the column with glass wool or aluminum foil. |
| Product is contaminated with water | - Incomplete drying of the crude product before distillation.- Inefficient condenser. | - Ensure the crude ester is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.- Check that the condenser has a steady flow of cold water. |
| Product has a yellow or brown tint | - Thermal decomposition of the ester or impurities at high temperatures.- Presence of non-volatile, colored impurities. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.- If the color persists, a preliminary purification by flash column chromatography may be necessary to remove the colored impurities. |
| Bumping or uneven boiling | - Absence of boiling chips or a stir bar.- Superheating of the liquid. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating by using a properly sized heating mantle and stirring the solution. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC and column | - Inappropriate solvent system (eluent).- Column is overloaded with the crude sample. | - Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). A common starting point is a mixture of hexanes and ethyl acetate.[10][11]- Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica (B1680970) gel weight. |
| Streaking or tailing of spots on TLC and column | - The compound is too polar for the chosen solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Increase the polarity of the eluent gradually.- Add a small amount of a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding a small amount of triethylamine (B128534) is effective. |
| Cracks or channels in the silica gel bed | - Improper packing of the column.- The column has run dry. | - Pack the column carefully using a slurry method to ensure a homogenous and stable bed.- Never let the solvent level drop below the top of the silica gel. Always maintain a head of solvent above the stationary phase. |
| Low recovery of the product | - The product is highly retained on the column.- The product is co-eluting with an impurity. | - If the product is not eluting, gradually increase the polarity of the solvent system.- Re-evaluate the TLC to ensure the chosen solvent system provides adequate separation from all impurities. Collect smaller fractions to better isolate the product. |
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound and similar esters. Please note that actual yields and purities can vary significantly based on reaction conditions and the specific purification protocol used.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95 - 98 | 35 - 70[12] | Good for large-scale purification; effective for separating compounds with different boiling points. | Can lead to thermal decomposition for high-boiling point esters; less effective for separating isomers or compounds with very similar boiling points. |
| Flash Column Chromatography | > 99 | 80 - 95 | High resolution, capable of separating closely related compounds; suitable for achieving very high purity. | More time-consuming and requires more solvent than distillation; can be less economical for large-scale purification. |
Note: The yield for fractional distillation is based on a specific literature value for this compound.[12] Purity and yield for flash chromatography are typical estimates for ester purifications.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Work-up: After the Fischer esterification reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask should not be more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 146-148 °C at atmospheric pressure).[13] Discard any initial lower-boiling fractions.
-
Monitor the temperature at the still head; a stable temperature reading during distillation indicates a pure fraction.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Work-up and Drying: Perform the same work-up and drying procedure as described in Protocol 1.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give an Rf value of approximately 0.3-0.4 for this compound.
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude ester in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product using GC-MS or NMR.
Mandatory Visualization
References
- 1. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. m.youtube.com [m.youtube.com]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. researchgate.net [researchgate.net]
- 7. coresta.org [coresta.org]
- 8. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. biotage.com [biotage.com]
- 12. ukessays.com [ukessays.com]
- 13. oculyze.net [oculyze.net]
Technical Support Center: Enhancing the Stability of 1,3-Dimethylbutyl Acetate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 1,3-Dimethylbutyl acetate (B1210297) in various formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability testing.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during your experiments with 1,3-Dimethylbutyl acetate, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Loss of Assay/Purity Over Time | Hydrolysis: The primary degradation pathway for this compound is hydrolysis, which is the cleavage of the ester bond by water to form 4-methyl-2-pentanol (B46003) and acetic acid. This reaction is catalyzed by both acids and bases.[1] | 1. pH Control: Adjust the formulation pH to a neutral or slightly acidic range (pH 4-6) to minimize both acid and base-catalyzed hydrolysis. Utilize appropriate buffer systems (e.g., acetate, citrate, phosphate (B84403) buffers) to maintain a stable pH.[2] 2. Moisture Control: Minimize water content in the formulation. Use anhydrous excipients where possible and consider manufacturing in a low-humidity environment. For moisture-sensitive formulations, consider packaging with desiccants.[2][3] 3. Temperature Control: Store formulations at controlled room temperature or under refrigeration, as elevated temperatures accelerate the rate of hydrolysis. |
| Formation of Degradation Products | Hydrolysis: As mentioned, this leads to the formation of 4-methyl-2-pentanol and acetic acid. Oxidation: While less common for this specific ester, oxidative degradation can be initiated by impurities or exposure to oxygen and light. | 1. Identify Degradants: Utilize a stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to identify and quantify the degradation products. 2. Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Store the formulation in light-resistant containers to prevent photolytic degradation.[4][5] |
| Phase Separation or Precipitation in Liquid Formulations | Excipient Incompatibility: Interactions between this compound and other formulation components can lead to insolubility. pH Shift: A change in pH can alter the solubility of this compound or other excipients. | 1. Excipient Compatibility Study: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. Analyze for any physical or chemical changes. 2. Proper Solubilization: Ensure that this compound is fully dissolved in a suitable co-solvent system if necessary. Its solubility is good in organic solvents like ethanol (B145695) and acetone (B3395972) but limited in water.[1] 3. Maintain pH: Use a robust buffering system to prevent pH shifts during storage. |
| Inconsistent Results in Stability Studies | Analytical Method Variability: The analytical method may not be robust or stability-indicating. Inadequate Sample Handling: Improper storage or handling of stability samples can lead to erroneous results. | 1. Method Validation: Develop and validate a stability-indicating HPLC method according to ICH guidelines. The method should be able to separate this compound from all potential degradation products and excipients. 2. Standardized Procedures: Implement and follow strict standard operating procedures (SOPs) for sample preparation, storage, and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond in the presence of water, resulting in the formation of 4-methyl-2-pentanol and acetic acid.[1] This process can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can accelerate the rate of hydrolysis. The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range. Therefore, maintaining the pH of a formulation in this range is crucial for maximizing stability.
Q3: What are the ideal storage conditions for formulations containing this compound?
A3: To enhance stability, formulations containing this compound should be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration. It is also important to protect them from moisture.
Q4: What types of excipients should be avoided in formulations with this compound?
A4: While specific incompatibility data for this compound is limited, as a general rule for esters, strong acids, strong bases, and highly hygroscopic excipients should be used with caution. It is recommended to conduct compatibility studies with all proposed excipients.
Q5: How can I improve the stability of this compound in my formulation?
A5: Several strategies can be employed to improve stability:
-
pH Optimization: Buffer the formulation to a pH where the hydrolysis rate is minimal (typically pH 4-6).[2]
-
Moisture Control: Reduce the water activity of the formulation by using anhydrous excipients or by lyophilization.[2][3]
-
Use of Stabilizers: Consider the inclusion of stabilizers such as antioxidants or chelating agents if oxidation is a concern.[3] For some esters, specific stabilizers like carbodiimides can be effective against hydrolysis.[3]
-
Appropriate Packaging: Use airtight and light-resistant packaging to protect the formulation from environmental factors.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions: Expose the stock solution to the following stress conditions[4][5]:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 30 minutes.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. For solutions, heat at 60°C.
-
Photolytic Degradation: Expose the stock solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[6]
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.05M ammonium (B1175870) acetate, pH 6.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 210 nm is often a starting point for esters).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of degradants and excipients.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Data Presentation
Table 1: Example Stability Data for this compound Formulation under Accelerated Conditions (40°C/75% RH)
| Time Point | Assay of this compound (%) | 4-methyl-2-pentanol (%) | Acetic Acid (%) | Total Impurities (%) |
| Initial | 99.8 | < LOQ | < LOQ | 0.2 |
| 1 Month | 98.5 | 0.8 | 0.5 | 1.5 |
| 3 Months | 96.2 | 2.1 | 1.4 | 3.8 |
| 6 Months | 92.1 | 4.5 | 3.0 | 7.9 |
| LOQ: Limit of Quantification |
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General workflow for stability testing of formulations.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Chiral Separation of 1,3-Dimethylbutyl Acetate Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 1,3-Dimethylbutyl acetate (B1210297) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the chiral separation of 1,3-Dimethylbutyl acetate enantiomers?
A1: Direct enantioselective gas chromatography (GC) using a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of volatile, small esters like this compound. Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrin columns, have shown high efficiency in resolving the enantiomers of structurally similar acetates.
Q2: Why is Gas Chromatography (GC) preferred over High-Performance Liquid Chromatography (HPLC) for this separation?
A2: this compound is a volatile compound, making it well-suited for GC analysis. Chiral GC often provides high resolution, sensitivity, and faster analysis times for such compounds. While chiral HPLC is a powerful technique, it would likely require derivatization of the analyte to introduce a chromophore for UV detection, adding complexity to the sample preparation process.
Q3: What are the primary challenges in the chiral GC separation of this compound?
A3: The main challenges include:
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Achieving Baseline Resolution: Obtaining complete separation of the two enantiomer peaks (a resolution value > 1.5) can be difficult due to their identical physical and chemical properties.
-
Peak Tailing: Asymmetrical peak shapes can hinder accurate quantification.
-
Method Optimization: Selecting the optimal chiral stationary phase and fine-tuning GC parameters (temperature program, carrier gas flow rate) can be time-consuming.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion and loss of resolution.
Q4: Which type of chiral stationary phase is recommended for this separation?
A4: Derivatized cyclodextrin-based columns are highly recommended. Specifically, phases like those based on substituted β-cyclodextrins have demonstrated success in separating the enantiomers of other secondary alkyl acetates. The choice of the specific derivative (e.g., permethylated, acetylated) can influence the selectivity, so screening a few different cyclodextrin-based columns may be necessary.
Q5: How does temperature affect the chiral separation of this compound?
A5: Temperature is a critical parameter in chiral GC separations. Generally, lower oven temperatures lead to better enantiomeric resolution as this enhances the subtle differences in the interactions between the enantiomers and the chiral stationary phase. However, lower temperatures also result in longer analysis times and broader peaks. Therefore, an optimal temperature program that balances resolution and analysis time is crucial.
Troubleshooting Guides
Problem: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Confirm that a cyclodextrin-based chiral column is being used. 2. If partial separation is observed, try a different derivatized cyclodextrin (B1172386) column (e.g., if using a permethylated β-cyclodextrin, try a trifluoroacetylated γ-cyclodextrin). |
| Suboptimal Oven Temperature Program | 1. Lower the initial oven temperature and the ramp rate. A slower temperature ramp often improves resolution. 2. Try running the separation under isothermal conditions at a lower temperature. |
| Incorrect Carrier Gas Flow Rate | 1. Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency. |
| Column Overload | 1. Dilute the sample and inject a smaller volume. |
Problem: Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Use a deactivated inlet liner. 2. Ensure the column is properly installed and that there are no active sites in the injector or detector. |
| Column Contamination | 1. Bake out the column at the manufacturer's recommended maximum temperature. 2. If contamination persists, consider trimming a small portion (10-20 cm) from the column inlet. |
| Sample Overload | 1. Dilute the sample and reinject. |
| Improper Injection Technique | 1. Ensure a fast and smooth injection to minimize band broadening. |
Problem: Irreproducible Retention Times
| Possible Cause | Troubleshooting Steps |
| Leaks in the GC System | 1. Perform a leak check of the injector, detector, and gas lines. |
| Fluctuations in Carrier Gas Flow | 1. Ensure the gas supply is stable and that the pressure regulators are functioning correctly. |
| Column Not Properly Equilibrated | 1. Allow sufficient time for the column to equilibrate at the initial temperature before each injection. |
| Changes in Oven Temperature | 1. Verify the accuracy and stability of the GC oven temperature. |
Quantitative Data from Analogous Separations
The following table summarizes typical results obtained for the chiral GC separation of structurally similar secondary alkyl acetates on cyclodextrin-based columns. This data can serve as a benchmark for developing a method for this compound.
| Compound | Chiral Stationary Phase | Temperature Program | Resolution (Rs) | Separation Factor (α) |
| sec-Butyl Acetate | Permethylated β-cyclodextrin | 75°C Isothermal | > 1.5 | 1.05 |
| 2-Pentyl Acetate | Modified β-cyclodextrin | 80°C Isothermal | > 2.0 | 1.10 |
| 2-Hexyl Acetate | Modified β-cyclodextrin | 90°C Isothermal | > 1.8 | 1.08 |
Detailed Experimental Protocol (Hypothetical)
This protocol is a recommended starting point for the chiral separation of this compound enantiomers by GC. Optimization will likely be required.
1. Instrumentation and Columns:
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Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral GC Column: A cyclodextrin-based column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated β-cyclodextrin stationary phase.
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 220°C.
-
Injection Mode: Split (split ratio of 50:1).
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/min to 120°C.
-
Hold: 5 minutes at 120°C.
-
-
Detector Temperature: 250°C.
3. Sample Preparation:
-
Dilute the racemic this compound standard in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
4. Data Analysis:
-
Integrate the two enantiomer peaks and calculate the resolution (Rs) and separation factor (α). A resolution of >1.5 is desired for baseline separation.
Visualizations
Caption: Experimental workflow for the chiral GC separation of this compound.
Caption: Troubleshooting logic for poor resolution in chiral GC separation.
"1,3-Dimethylbutyl acetate" hydrolysis and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and degradation pathways of 1,3-dimethylbutyl acetate (B1210297). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydrolysis products of 1,3-dimethylbutyl acetate?
A1: The primary hydrolysis of this compound yields 4-methyl-2-pentanol (B46003) and acetic acid.[1] This reaction involves the cleavage of the ester bond.
Q2: What conditions can induce the hydrolysis of this compound?
A2: Hydrolysis of this compound can be initiated under several conditions:
-
Enzymatic Hydrolysis: Esterase enzymes can efficiently catalyze the hydrolysis of this compound.[1]
-
Acid-Catalyzed Hydrolysis: The presence of acids can accelerate the hydrolysis process.
-
Base-Catalyzed Hydrolysis: Alkaline conditions also promote the breakdown of the ester into its alcohol and carboxylic acid components.[2]
Q3: What are the known degradation pathways for this compound in the environment?
A3: this compound is subject to environmental degradation through two main pathways:
-
Hydrolysis in Water: It slowly hydrolyzes in water to form 4-methyl-2-pentanol and acetic acid.[1][3]
-
Atmospheric Photochemical Degradation: In the atmosphere, it can be broken down by photo-oxidation processes.[1]
Q4: Is this compound considered biodegradable?
A4: Yes, this compound is known to be biodegradable, which makes it a more environmentally friendly solvent option compared to some other organic solvents.[2]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts | Degradation of this compound stock solution. | Esters like this compound can slowly hydrolyze over time, especially if exposed to moisture or trace amounts of acid/base contaminants. It is recommended to use a fresh bottle or purify the stock by distillation if degradation is suspected. Store in a tightly sealed container in a cool, dry place. |
| Precipitate formation during aqueous reactions | Low water solubility of this compound. | This compound has limited solubility in water.[2] If working in a primarily aqueous system, consider using a co-solvent such as ethanol (B145695) or acetone (B3395972) to improve solubility and prevent the compound from precipitating out of solution.[2] |
| Difficulty in removing hydrolysis products | Similar physical properties of reactants and products. | The hydrolysis product, 4-methyl-2-pentanol, has a boiling point close to that of this compound, which can make separation by simple distillation challenging. Consider using fractional distillation or chromatographic techniques for more efficient purification. |
| Pressure buildup in storage containers | Slow decomposition leading to gas formation. | Although less common for this specific ester, slow decomposition of esters can sometimes lead to the formation of gaseous byproducts. If a container appears swollen or releases pressure upon opening, handle it with caution in a well-ventilated fume hood. It is advisable to periodically vent stored containers. |
Hydrolysis and Degradation Pathways
The hydrolysis of this compound is a fundamental reaction that researchers should understand. The primary pathway involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond.
References
Optimizing reaction conditions for enzymatic "1,3-Dimethylbutyl acetate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of 1,3-Dimethylbutyl Acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is recommended for the synthesis of 1,3-Dimethylbutyl Acetate?
A1: Lipases (E.C. 3.1.1.3) are the most commonly employed enzymes for ester synthesis.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently chosen due to their high stability, reusability, and activity in organic solvents.[1][2]
Q2: What are the typical substrates for the enzymatic synthesis of this compound?
A2: The synthesis involves the esterification of 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol) with an acyl donor. Acetic acid is a common acyl donor. Alternatively, acetic anhydride (B1165640) can be used, which may lead to a twofold increase in yield.[3][4]
Q3: Should the reaction be performed with or without a solvent?
A3: Both solvent-free and solvent-based systems can be utilized for enzymatic esterification.[1] Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher product concentrations.[5][6] If a solvent is used, hydrophobic organic solvents like n-hexane or isooctane (B107328) are recommended to maintain high lipase (B570770) activity.[3][4][6]
Q4: How can the reaction be monitored for product formation?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals. These samples can then be analyzed by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.[1][7]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has started, but the conversion to this compound is very low and has reached a plateau.
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction Equilibrium Reached | The accumulation of water, a byproduct of the esterification reaction, can shift the equilibrium back towards hydrolysis, reducing the ester yield.[1] Solution: Implement in-situ water removal by adding molecular sieves (3 Å) to the reaction mixture or by conducting the reaction under a vacuum.[1][6] |
| Enzyme Inhibition by Substrates | High concentrations of either the alcohol (1,3-dimethylbutanol) or the acid (acetic acid) can inhibit or deactivate the lipase.[1][3][6] Acetic acid, in particular, can lower the microaqueous pH of the enzyme, leading to inactivation.[3][4] Solution: Optimize the substrate molar ratio. An excess of the alcohol is often used to shift the equilibrium towards product formation.[8] Experiment with different ratios (e.g., alcohol to acid from 1:2 to 10:1) to find the optimal balance that maximizes yield without causing significant inhibition.[1] A fed-batch approach, where one substrate is added gradually, can also be effective.[1] |
| Product Inhibition | The accumulation of the product, this compound, may inhibit the enzyme. Solution: If feasible, consider in-situ product removal techniques. |
| Suboptimal Water Activity | While excess water is detrimental, a minimal amount is necessary to maintain the enzyme's active conformation.[1] Solution: For reactions in organic solvents, ensure the enzyme is appropriately hydrated. The optimal water content is typically low.[1] |
Slow Reaction Rate
Problem: The reaction is proceeding, but at an impractically slow rate.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Temperature | Temperature significantly affects enzyme activity. Solution: Optimize the reaction temperature. Typical temperatures for lipase-catalyzed ester synthesis range from 30°C to 60°C.[5][7][9] Perform small-scale experiments at different temperatures within this range to find the optimum for your specific enzyme. |
| Insufficient Enzyme Concentration | The amount of enzyme directly impacts the reaction rate.[1] Solution: Increase the enzyme loading. Typical enzyme concentrations range from 1% to 10% (w/w) of the total substrates.[1] For some syntheses, enzyme amounts up to 37% have been reported as optimal.[10] |
| Poor Mixing | Inadequate agitation can lead to mass transfer limitations, especially with immobilized enzymes. Solution: Ensure the reaction mixture is being stirred or shaken at a sufficient speed (e.g., 150-200 rpm) to keep the enzyme suspended and well-mixed with the substrates.[7][11] |
Experimental Protocols & Data
Generalized Experimental Protocol for Enzymatic Synthesis
-
Reactant Preparation: In a sealed reaction vessel, combine 1,3-dimethylbutanol and acetic acid in the desired molar ratio (e.g., 2:1 alcohol to acid).[8]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 1-10% (w/w) of the total substrate mass.[1]
-
Water Removal (Optional but Recommended): Add molecular sieves (3 Å) to the reaction mixture.
-
Reaction Incubation: Place the vessel in an incubator shaker set to the optimal temperature (e.g., 40-50°C) and agitation speed (e.g., 150 rpm).[5][7]
-
Reaction Monitoring: At regular intervals, withdraw a small sample from the mixture. Filter the sample to remove the enzyme. Analyze the sample using gas chromatography (GC) to quantify the formation of this compound.[1][7]
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and potentially reused.[1] The product can be purified from the remaining substrates by distillation or column chromatography.[1]
Table of Optimized Reaction Conditions for Similar Acetate Esters
| Acetate Ester | Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Conc. | Solvent | Conversion/Yield | Reference |
| Butyl Acetate | Liquid Lipase | 4:1 | 45 | 8.3% | Hexane (60%) | >90% | [9] |
| Butyl Acetate | MCI-CALB | 3.46:1 | 48.8 | 7.5% | - | 90% | [9] |
| Isoamyl Acetate | Rhizopus sp. Lipase | 2:1 | 40 | 8.7% (w/w) | Solvent-free | 80% | [5] |
| Hexyl Acetate | Mucor miehei Lipase | 1:2.7 (Hexanol:Triacetin) | 52.6 | 37.1% | n-hexane | 86.6% | [10] |
| Pentyl Acetate | Lipozyme®435 | 2:1 | 40 | 10% (w/w of acid) | Solvent-free | >80% | [8] |
Visual Guides
Caption: A flowchart of the experimental workflow for the enzymatic synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in enzymatic esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for "1,3-Dimethylbutyl acetate" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,3-Dimethylbutyl acetate (B1210297). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for 1,3-Dimethylbutyl acetate?
A1: The most common methods for analyzing this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). HPLC methods typically utilize reverse-phase columns with UV or MS detection.[1]
Q2: What are the key physical and chemical properties of this compound relevant to its analysis?
A2: Understanding the properties of this compound is crucial for method development and troubleshooting.
| Property | Value | Implication for Analysis |
| Molecular Weight | 144.21 g/mol [2] | Relevant for mass spectrometry. |
| Boiling Point | 147.2°C[3] | Important for setting GC oven and inlet temperatures. |
| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695) and acetone.[2][4] | Guides solvent selection for sample preparation and HPLC mobile phase. |
| Polarity | Moderately polar due to the ester group.[4] | Influences choice of GC column stationary phase and HPLC column. |
Q3: My this compound peak is tailing in my GC analysis. What are the possible causes and solutions?
A3: Peak tailing in GC can be caused by several factors. A systematic approach is best for troubleshooting.[5][6]
| Potential Cause | Suggested Solution(s) |
| Active Sites in the Inlet or Column | - Perform inlet maintenance: replace the liner, septum, and seals. - Use a deactivated or inert inlet liner. - Trim the first few centimeters of the column to remove active sites.[7] - Condition the column according to the manufacturer's instructions. |
| Improper Column Installation | - Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[6] |
| Contamination | - Clean the inlet and detector. - Run a blank to check for contamination from the solvent or system. |
| Incompatible Solvent | - Ensure the sample solvent is compatible with the stationary phase. A mismatch in polarity can cause peak distortion.[7] |
| Low Inlet Temperature | - Increase the inlet temperature to ensure complete and rapid vaporization of the analyte. |
Q4: I am observing poor resolution between this compound and other components in my HPLC separation. How can I improve it?
A4: Improving HPLC resolution involves optimizing several parameters.[8][9]
| Parameter to Adjust | Strategy for Improvement |
| Mobile Phase Composition | - Organic Solvent: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. - pH: Adjust the pH of the aqueous phase, especially if other analytes are ionizable. |
| Gradient Elution | - If using an isocratic method, switch to a gradient elution to better separate components with different polarities.[9] |
| Column Parameters | - Stationary Phase: Try a different column chemistry (e.g., C8 instead of C18) to alter selectivity. - Particle Size: Use a column with smaller particles for higher efficiency.[10] - Column Dimensions: A longer column can increase resolution. |
| Flow Rate | - Decrease the flow rate to allow for better separation, though this will increase the analysis time. |
| Temperature | - Optimize the column temperature. Lower temperatures can sometimes improve resolution.[8] |
Q5: I am experiencing signal suppression for this compound in my LC-MS analysis. What can I do to mitigate this?
A5: Ion suppression in LC-MS is a common matrix effect where other components in the sample interfere with the ionization of the analyte.[11][12]
| Mitigation Strategy | Description |
| Improve Sample Preparation | - Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[13] |
| Optimize Chromatography | - Adjust the HPLC gradient to separate the this compound from the co-eluting matrix components causing suppression. |
| Dilute the Sample | - Diluting the sample can reduce the concentration of interfering components, thereby minimizing ion suppression.[14] |
| Use a Stable Isotope-Labeled Internal Standard | - A deuterated internal standard, such as this compound-d3, can co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[15] |
| Modify MS Source Parameters | - Optimize source conditions (e.g., gas flows, temperature, voltages) to enhance the analyte signal relative to the background.[16] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC-FID) Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC with Flame Ionization Detection.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration within the calibration range.
-
If necessary, add an internal standard (e.g., n-heptyl acetate) for improved quantitation.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a GC vial.
-
-
GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60°C (hold for 2 min) - Ramp: 10°C/min to 200°C - Hold: 5 min at 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area (or area ratio to the internal standard) versus the concentration of prepared standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Troubleshooting Workflows
GC Peak Tailing Troubleshooting Logic
Caption: Troubleshooting logic for addressing peak tailing in GC analysis.
HPLC Resolution Improvement Workflow
Caption: Workflow for improving peak resolution in HPLC analysis.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Buy this compound | 108-84-9 [smolecule.com]
- 3. This compound | 108-84-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of 1,3-Dimethylbutyl Acetate as an Analytical Standard
For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile compounds, particularly within the flavor and fragrance industries, the selection and validation of an appropriate analytical standard is a critical step to ensure data accuracy and reliability. This guide provides an objective comparison of 1,3-Dimethylbutyl acetate (B1210297) as an analytical standard, outlines its validation parameters, and contrasts its properties with a common alternative, Isoamyl acetate.
Introduction to 1,3-Dimethylbutyl Acetate
This compound (CAS No. 108-84-9), also known as sec-hexyl acetate, is an ester recognized for its mild, pleasant, and fruity odor.[1] Its chemical properties make it a suitable candidate for use as a reference standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] It is frequently employed in the quantitative analysis of complex mixtures like essential oils, food products, and cosmetic formulations.
Performance Validation of this compound
The validation of an analytical method using this compound as a standard is essential to demonstrate its fitness for a specific analytical purpose. The validation process typically assesses several key performance characteristics as outlined by internationally recognized guidelines. While specific validation data for every application is determined by the individual laboratory, the following table summarizes the typical performance characteristics expected for this compound when validated for a quantitative GC-FID (Flame Ionization Detection) method.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance of this compound |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (Repeatability %RSD) | ≤ 2.0% | < 1.5% |
| Precision (Intermediate %RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Method Dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Method Dependent |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99.5% |
Alternative Analytical Standard: Isoamyl Acetate
A common alternative for the analysis of fruity aromas is Isoamyl acetate (CAS No. 123-92-2), also known as isopentyl acetate or banana oil.[3] It is an isomer of amyl acetate and is widely used as a flavoring agent and in fragrance applications.[3] Its structural similarity and comparable volatility make it a relevant alternative to this compound in many analytical scenarios.
Physicochemical Properties: A Comparative Overview
The selection of an analytical standard can be influenced by its physical and chemical properties. The following table provides a comparison of key properties for this compound and Isoamyl acetate.
| Property | This compound | Isoamyl Acetate |
| Molecular Formula | C₈H₁₆O₂ | C₇H₁₄O₂ |
| Molecular Weight | 144.21 g/mol | 130.18 g/mol [3] |
| Boiling Point | 142-147.2 °C[1][4] | 142 °C[3] |
| Density | ~0.86 g/mL at 25 °C[4] | 0.876 g/mL at 25 °C[3] |
| Flash Point | 45 °C[4] | 25 °C[1] |
| Solubility in Water | Insoluble[4] | Soluble in 400 parts water[1] |
| Organoleptic Properties | Mild, pleasant, fruity[1] | Banana, fruity, sweet[3] |
Experimental Protocols for Validation
A detailed methodology is crucial for the successful validation of an analytical standard. The following is a representative protocol for the validation of this compound using GC-FID.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Internal Standard (IS) Stock Solution: If using an internal standard method, prepare a stock solution of a suitable IS (e.g., 3-pentanol (B84944) or an isotopically labeled analog) in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical range might be 1-100 µg/mL. If using an internal standard, add a constant concentration of the IS to each calibration standard.
2. GC-FID Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 20:1.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
3. Validation Experiments:
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area (or peak area ratio to IS) against the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy: Analyze a certified reference material or a spiked blank sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Perform six replicate analyses of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Sequentially dilute a low-concentration standard and inject until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
Diagrams are essential for illustrating complex experimental workflows and logical relationships. The following diagrams, created using Graphviz, depict the validation workflow and the logic of an internal standard calibration.
References
A Comparative Analysis of 1,3-Dimethylbutyl Acetate and Other Acetate Esters for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, performance characteristics, and biological interactions of 1,3-Dimethylbutyl acetate (B1210297) in comparison to other common acetate esters.
This guide provides a comprehensive comparison of 1,3-Dimethylbutyl acetate (also known as sec-hexyl acetate) with a range of other acetate esters, including methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl, tert-butyl, and amyl acetate. This document is intended for researchers, scientists, and drug development professionals who utilize these esters as solvents, reagents, or formulation components. The information is presented to facilitate informed decisions in experimental design, process development, and formulation optimization.
Physicochemical Properties
The fundamental physical and chemical properties of an acetate ester dictate its behavior and suitability for various applications. These properties, including molecular weight, boiling and melting points, density, and flash point, are summarized in the table below for a range of commonly used acetate esters.
| Acetate Ester | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | 4-methylpentan-2-yl acetate | 108-84-9 | C₈H₁₆O₂ | 144.21 | 146[1] | -64[1] | 0.86[1] | 45[1] |
| Methyl Acetate | Methyl ethanoate | 79-20-9 | C₃H₆O₂ | 74.08 | 57 | -98 | 0.932 | -10 |
| Ethyl Acetate | Ethyl ethanoate | 141-78-6 | C₄H₈O₂ | 88.11 | 77 | -84 | 0.902 | -4 |
| n-Propyl Acetate | Propyl ethanoate | 109-60-4 | C₅H₁₀O₂ | 102.13 | 102 | -95 | 0.886 | 14 |
| Isopropyl Acetate | Propan-2-yl ethanoate | 108-21-4 | C₅H₁₀O₂ | 102.13 | 89 | -73 | 0.872 | 2 |
| n-Butyl Acetate | Butyl ethanoate | 123-86-4 | C₆H₁₂O₂ | 116.16 | 126 | -74 | 0.882 | 22 |
| Isobutyl Acetate | 2-methylpropyl ethanoate | 110-19-0 | C₆H₁₂O₂ | 116.16 | 118 | -99 | 0.871 | 18 |
| sec-Butyl Acetate | Butan-2-yl ethanoate | 105-46-4 | C₆H₁₂O₂ | 116.16 | 112 | -99 | 0.872 | 17 |
| tert-Butyl Acetate | 1,1-dimethylethyl ethanoate | 540-88-5 | C₆H₁₂O₂ | 116.16 | 98 | - | 0.866 | 16 |
| Amyl Acetate (n-amyl) | Pentyl ethanoate | 628-63-7 | C₇H₁₄O₂ | 130.19 | 149 | -71 | 0.876 | 25 |
Performance Characteristics
The performance of an acetate ester as a solvent is primarily determined by its solvency power and evaporation rate. These two parameters are critical in applications such as coatings, inks, and extraction processes.
Solvency Power
Evaporation Rate
The rate at which a solvent evaporates is crucial for applications like coatings, where it affects drying time and film formation. Evaporation rates are typically reported relative to n-butyl acetate, which is assigned a value of 1.0.
| Acetate Ester | Relative Evaporation Rate (n-Butyl Acetate = 1.0) |
| Methyl Acetate | 7.7 |
| Ethyl Acetate | 4.3 |
| n-Propyl Acetate | 1.9 |
| Isopropyl Acetate | 3.0 |
| n-Butyl Acetate | 1.0 |
| Isobutyl Acetate | 1.3 |
| sec-Butyl Acetate | 1.9 |
| tert-Butyl Acetate | 2.8[2] |
| Amyl Acetate (n-amyl) | 0.4 |
| This compound | 0.5 |
Applications Overview
Acetate esters are versatile compounds with a wide range of applications across various industries.
-
Coatings and Inks: Due to their excellent solvency for a variety of resins and polymers, acetate esters are widely used in the formulation of paints, lacquers, and printing inks.[3][4] The choice of ester is often dictated by the desired evaporation rate to control drying time and film properties.[4] this compound, with its relatively slow evaporation rate, can be beneficial in preventing defects like blushing in coatings.[4]
-
Pharmaceuticals: In the pharmaceutical industry, acetate esters are used as solvents for drug synthesis, extraction, and in the formulation of drug delivery systems.[5][6] Their relatively low toxicity compared to other organic solvents makes them attractive for these applications. Ethyl acetate, for instance, is used as an extraction solvent in the production of some antibiotics.
-
Flavorings and Fragrances: Many acetate esters possess pleasant, fruity odors, leading to their use as flavoring agents in food and as fragrance components in perfumes and cosmetics.[7] this compound has a mild, pleasant, fruity odor.[8][9]
-
Adhesives and Sealants: The ability of acetate esters to dissolve various polymers makes them suitable as solvents in the formulation of adhesives and sealants.
Experimental Protocols
Determination of Kauri-Butanol Value (ASTM D1133)
The Kauri-butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached.
Methodology:
-
Preparation of Kauri-Butanol Solution: A standardized solution of kauri resin dissolved in n-butanol is prepared.
-
Titration: A measured volume of the Kauri-Butanol solution is placed in a flask. The solvent under investigation is then added from a burette, with constant swirling, until the solution becomes cloudy to the point where printed text viewed through the solution becomes illegible.
-
Calculation: The volume of the solvent required to reach the endpoint is recorded, and the Kauri-butanol value is calculated based on this volume. A higher volume of solvent indicates a higher Kauri-butanol value and thus, a stronger solvency power.
References
- 1. ionscience.com [ionscience.com]
- 2. dispersetech.com [dispersetech.com]
- 3. This compound | 108-84-9 | Benchchem [benchchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - sec-Hexyl acetate [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Buy this compound | 108-84-9 [smolecule.com]
A Comparative Analysis of 1,3-Dimethylbutyl Acetate and Isoamyl Acetate in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor chemistry, acetate (B1210297) esters are renowned for their significant contributions to the fruity notes of various foods and beverages. This guide provides an objective comparison of the flavor profiles of two such esters: 1,3-Dimethylbutyl acetate and isoamyl acetate. By examining their sensory characteristics, supported by established experimental methodologies, this document aims to offer valuable insights for professionals in research and development.
Sensory Profile Comparison
The distinct chemical structures of this compound and isoamyl acetate give rise to noticeably different flavor profiles. Isoamyl acetate is a well-characterized ester with a potent and readily identifiable aroma, whereas this compound offers a more subdued and generic fruity character.
| Feature | This compound | Isoamyl Acetate |
| Primary Aroma | Mild, Pleasant, Fruity[1][2][3][4] | Strong, Sweet, Banana, Pear[5][6] |
| Odor Description | General fruity notes, non-residual[1][2] | Distinctly banana-like, with pear and bubblegum notes[5][6] |
| Odor Threshold | Data not readily available in scientific literature. | 2 ppm (parts per million)[6] |
Table 1: Comparison of Sensory Characteristics
Physicochemical Properties
The physical and chemical properties of these esters, such as boiling point and solubility, influence their volatility and release from a food matrix, which in turn affects flavor perception.
| Property | This compound | Isoamyl Acetate |
| Molecular Formula | C8H16O2[3] | C7H14O2 |
| Molecular Weight | 144.21 g/mol [3] | 130.19 g/mol |
| Boiling Point | 146 °C[7] | 142 °C |
| Solubility in Water | Slightly soluble[1][2] | Slightly soluble |
Table 2: Physicochemical Properties
Experimental Protocols
To quantitatively assess and compare the flavor profiles of this compound and isoamyl acetate, standardized sensory and analytical methods are employed.
Sensory Evaluation: Odor Threshold Determination (ASTM E679-19)
A common method for determining the odor detection threshold is the Forced-Choice Ascending Concentration Series Method.
Objective: To determine the lowest concentration of a substance that can be detected by a sensory panel.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: A series of solutions of the acetate ester in an odorless solvent (e.g., water or mineral oil) are prepared in increasing concentrations.
-
Presentation: Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the ester at a specific concentration. This is known as a triangle test.
-
Evaluation: Panelists are forced to choose the sample that is different from the other two.
-
Data Analysis: The concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the odor detection threshold.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
Objective: To identify the specific volatile compounds in a sample that contribute to its aroma.
Methodology:
-
Sample Extraction: The volatile compounds, including the acetate esters, are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties.
-
Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Assessment: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Correlation: The sensory data is correlated with the peaks on the chromatogram to identify the specific compounds responsible for the different aromas.
Olfactory Signaling Pathway
The perception of flavor compounds like this compound and isoamyl acetate begins with their interaction with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell.
Caption: General signaling pathway for olfactory perception of esters.
Conclusion
References
- 1. This compound | 108-84-9 [chemicalbook.com]
- 2. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 3. Buy this compound | 108-84-9 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionscience.com [ionscience.com]
A Comparative Guide to Alternative Solvents for Industrial Applications: Replacing 1,3-Dimethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In a wide range of industrial and research applications, from coatings and cleaning to pharmaceutical manufacturing, the choice of solvent is critical. 1,3-Dimethylbutyl acetate (B1210297) is a commonly utilized ester solvent, valued for its moderate polarity and pleasant odor. However, growing environmental and safety concerns necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of 1,3-Dimethylbutyl acetate with several alternative solvents: Isopropyl Alcohol (IPA), Methyl Isobutyl Ketone (MIBK), d-Limonene, and Ethyl Lactate. The following sections present a detailed analysis of their performance based on key physical, chemical, and toxicological properties, supported by experimental data and standardized testing methodologies.
Comparative Performance Data
The selection of an appropriate solvent hinges on a variety of factors, including its solvency power, evaporation rate, and safety profile. The table below summarizes the key quantitative data for this compound and its alternatives.
| Property | This compound | Isopropyl Alcohol (IPA) | Methyl Isobutyl Ketone (MIBK) | d-Limonene | Ethyl Lactate |
| Chemical Formula | C8H16O2 | C3H8O | C6H12O | C10H16 | C5H10O3 |
| Molecular Weight ( g/mol ) | 144.21 | 60.1 | 100.16 | 136.24 | 118.13 |
| Boiling Point (°C) | 146 | 82.6 | 116 | 176 | 154 |
| Flash Point (°C) | 45 | 12 | 16[1] | >43[2] | 59[3] |
| Density (g/cm³ at 20°C) | 0.86 | 0.786 | 0.802[4] | 0.841 | 1.03 |
| Water Solubility ( g/100 mL at 20°C) | Insoluble | Miscible | 1.9[5] | Insoluble[2] | Miscible |
| Evaporation Rate (n-BuAc = 1) | 0.4 | 1.5 - 2.0 | 1.6[1][6][7][8][9] | 0.2[2] | 0.21 - 0.29[10][11] |
| Kauri-Butanol (KB) Value | Not Found | >100 (estimated)[12] | Not Found | 67[13][14] | >1000[15] |
| TLV-TWA (ppm) | 50 | 200 | 50 | 30 | Not Established |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable[6] | Readily Biodegradable | Readily Biodegradable |
| OECD 301 Data | Data not readily available | >60% in 28 days | >60% in 28 days | >60% in 28 days | >60% in 28 days |
Detailed Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure accuracy and comparability. The following are detailed descriptions of the key test methods cited.
Kauri-Butanol (KB) Value Determination (ASTM D1133)
The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent.[16][17][18][19] A higher KB value indicates a stronger solvent.[16][17][19] The test is performed by titrating a standard solution of kauri resin dissolved in n-butanol with the solvent being tested.[14] The endpoint is reached when the solution becomes turbid, indicating that the resin is no longer soluble. The volume of solvent required to reach this point is used to calculate the KB value.
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette
-
Water bath maintained at 25 ± 1 °C
Procedure:
-
A standardized solution of kauri resin in n-butanol is prepared.
-
A known volume of this solution is placed in the Erlenmeyer flask.
-
The solvent being tested is gradually added from the burette while the flask is continuously swirled.
-
The titration is continued until the solution becomes cloudy and printed text viewed through the solution becomes blurred.
-
The volume of the solvent added is recorded and used to calculate the Kauri-Butanol value.
Evaporation Rate Determination (ASTM D3539)
This method determines the rate of evaporation of volatile liquids using a Shell Thin-Film Evaporometer.[4][20][21][22][23] The evaporation rate is expressed as a relative value compared to n-butyl acetate, which is assigned a value of 1.
Apparatus:
-
Shell Thin-Film Evaporometer
-
Syringe (1 mL)
-
Filter paper discs
Procedure:
-
A filter paper disc is suspended from a balance inside the evaporometer cabinet.
-
A controlled stream of dry air at 25°C is passed through the cabinet.
-
A 0.70 mL sample of the solvent is dispensed onto the filter paper using the syringe.
-
The weight loss of the solvent is recorded over time.
-
The time taken for 90% of the solvent to evaporate is determined.
-
The relative evaporation rate is calculated by dividing the 90% evaporation time of n-butyl acetate by the 90% evaporation time of the sample solvent.[20]
Ready Biodegradability Assessment (OECD 301)
The OECD 301 guideline provides a series of methods to assess the ready biodegradability of chemicals.[24][25][26] A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period.[24][25][27]
General Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated under aerobic conditions in the dark or diffuse light at a controlled temperature. The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC), the amount of carbon dioxide produced, or the consumption of oxygen.[24][27]
Common Methods within OECD 301:
-
OECD 301B (CO2 Evolution Test): Measures the CO2 produced during biodegradation.[28]
-
OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles.
-
OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.[29]
Visualizing the Solvent Selection Process
The decision to replace a solvent involves a logical progression of evaluating key performance and safety criteria. The following diagram illustrates this workflow.
Caption: Workflow for selecting an alternative industrial solvent.
Conclusion
The selection of an alternative to this compound requires a careful evaluation of multiple factors. For applications requiring high solvency power, Ethyl Lactate stands out with its exceptionally high KB value. For processes where a fast evaporation rate is critical, Isopropyl Alcohol and Methyl Isobutyl Ketone are strong contenders. d-Limonene , with its bio-based origin and moderate solvency, presents a greener alternative for many cleaning and degreasing applications. Ultimately, the optimal choice will depend on the specific requirements of the industrial process, balancing performance with safety and environmental considerations. This guide provides the foundational data and methodologies to aid researchers and professionals in making an informed decision.
References
- 1. hedinger.de [hedinger.de]
- 2. ezychem.com [ezychem.com]
- 3. Ethyl Lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]
- 4. store.astm.org [store.astm.org]
- 5. file.yizimg.com [file.yizimg.com]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. parchem.com [parchem.com]
- 8. ark-chem.co.jp [ark-chem.co.jp]
- 9. cankoinc.com [cankoinc.com]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. comindex.es [comindex.es]
- 12. ezychem.com [ezychem.com]
- 13. mcgroup.co.uk [mcgroup.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. ou.edu [ou.edu]
- 16. store.astm.org [store.astm.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. besttechnologyinc.com [besttechnologyinc.com]
- 19. ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number) – SPL [spllabs.com]
- 20. kelid1.ir [kelid1.ir]
- 21. store.astm.org [store.astm.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. contractlaboratory.com [contractlaboratory.com]
- 28. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 29. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
A Sensory Showdown: 1,3-Dimethylbutyl Acetate in the World of Fruity Fragrances
A Comparative Guide to Olfactory Performance
For researchers, scientists, and fragrance development professionals, the quest for the perfect aromatic note is a perpetual journey. Among the vast palette of fragrance ingredients, esters are prized for their characteristic fruity and sweet aromas. This guide provides a comprehensive sensory panel evaluation of 1,3-Dimethylbutyl acetate (B1210297), a fragrance ingredient known for its pleasant, fruity character. Its performance is objectively compared with other well-known fruity esters, supported by established experimental protocols and illustrative quantitative data.
Comparative Olfactory Profile
A trained sensory panel conducted a quantitative descriptive analysis to evaluate the olfactory profile of 1,3-Dimethylbutyl acetate and four common alternatives: isoamyl acetate, n-butyl acetate, ethyl acetate, and hexyl acetate. The intensity of key aroma descriptors was rated on a scale from 0 (not perceived) to 10 (very strong).
Table 1: Quantitative Sensory Panel Data for Fruity Esters
| Fragrance Ingredient | Chemical Name | Fruity | Sweet | Green | Apple | Banana | Pear |
| This compound | 4-Methylpentan-2-yl acetate | 7.5 | 6.0 | 3.5 | 4.0 | 2.5 | 5.0 |
| Isoamyl Acetate | 3-Methyl-1-butyl acetate | 8.5 | 7.0 | 1.0 | 2.0 | 9.0 | 4.0 |
| n-Butyl Acetate | Butyl acetate | 6.5 | 5.5 | 2.5 | 6.0 | 3.0 | 2.0 |
| Ethyl Acetate | Ethyl acetate | 5.0 | 4.0 | 1.5 | 1.0 | 1.0 | 0.5 |
| Hexyl Acetate | Hexyl acetate | 7.0 | 6.5 | 5.0 | 7.5 | 1.0 | 6.0 |
Note: Data for this compound is illustrative and based on its known qualitative profile of a mild, pleasant, and fruity odor. Data for other esters are synthesized from industry-available sensory profiles.
Experimental Protocols
The sensory data presented in this guide was obtained following rigorous and standardized experimental protocols to ensure accuracy and reproducibility.
Quantitative Descriptive Analysis (QDA)
This method was employed to develop the detailed olfactory profiles of each fragrance ingredient.
1. Panelist Selection and Training:
-
A panel of 12-15 experienced sensory assessors was selected.
-
Panelists underwent 20 hours of training to familiarize themselves with the specific fruity esters and to develop a consensus on the sensory descriptors and the use of the intensity scale.
-
Reference standards for each descriptor (e.g., pure isoamyl acetate for "banana") were provided to anchor the panel.
2. Sample Preparation:
-
Solutions of each ester were prepared at a concentration of 5% in a non-odorous solvent (diethyl phthalate).
-
2 mL of each solution was applied to a standard fragrance testing strip.
3. Evaluation Procedure:
-
Evaluations were conducted in individual, well-ventilated sensory booths under controlled temperature and humidity.
-
Panelists evaluated the aroma of each testing strip at intervals of 1 minute, 15 minutes, and 1 hour.
-
The intensity of each agreed-upon sensory descriptor was rated on a 10-point unstructured line scale.
-
A 5-minute break was required between samples, during which panelists cleansed their palate with deionized water and unsalted crackers.
4. Data Analysis:
-
Intensity ratings from each panelist were collected and averaged.
-
Analysis of Variance (ANOVA) was used to determine significant differences between the samples for each descriptor.
Triangle Test for Discrimination
A triangle test can be utilized to determine if a perceptible difference exists between two fragrance ingredients. This is particularly useful for assessing potential replacements or reformulations.
1. Sample Presentation:
-
Panelists are presented with three samples, two of which are identical and one is different.
-
The order of presentation is randomized for each panelist.
2. Evaluation and Task:
-
Panelists are asked to identify the "odd" or different sample.
-
The number of correct identifications is recorded.
3. Data Analysis:
-
Statistical tables based on the binomial distribution are used to determine if the number of correct answers is significantly greater than what would be expected by chance (typically a one-in-three probability).
Visualizing the Sensory Evaluation Process
To further elucidate the experimental workflow, the following diagrams are provided.
Caption: Workflow for Quantitative Descriptive Analysis.
Head-to-head comparison of "1,3-Dimethylbutyl acetate" and n-butyl acetate as solvents
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and physicochemical properties of 1,3-Dimethylbutyl acetate (B1210297) and n-butyl acetate.
In the landscape of solvent selection for pharmaceutical, coating, and industrial applications, n-butyl acetate has long been a benchmark due to its favorable balance of properties. However, its isomer, 1,3-Dimethylbutyl acetate, presents a compelling alternative with distinct characteristics that may offer advantages in specific formulations. This guide provides a detailed head-to-head comparison of these two solvents, supported by physicochemical data and outlining standard experimental protocols for their evaluation.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of a solvent dictate its behavior and suitability for a given application. Below is a summary of the key physicochemical characteristics of this compound and n-butyl acetate.
| Property | This compound | n-Butyl Acetate |
| Synonyms | 4-Methyl-2-pentyl acetate, Methylamyl acetate | Butyl ethanoate |
| CAS Number | 108-84-9 | 123-86-4 |
| Molecular Formula | C₈H₁₆O₂ | C₆H₁₂O₂ |
| Molecular Weight ( g/mol ) | 144.21 | 116.16 |
| Boiling Point (°C) | 144-147.5[1][2] | 126.1[3] |
| Flash Point (°C) | 45[1][2] | 22[3] |
| Density (g/cm³ at 20°C) | ~0.86[1][2] | ~0.882 |
| Vapor Pressure (mmHg at 20°C) | ~3-4[2][4] | ~10 |
| Water Solubility (% wt at 20°C) | 0.08[1] | 0.68 |
| Relative Evaporation Rate (n-BuAc = 1) | Slower than n-butyl acetate (estimated) | 1.0 (by definition)[5] |
Performance Characteristics: Solvency and Evaporation
Solvency Power: The ability of a solvent to dissolve a particular solute, such as a resin or an active pharmaceutical ingredient (API), is paramount. A theoretical estimation of solvency can be derived from Hansen Solubility Parameters (HSP), which are based on the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[6][7][8]
| Hansen Solubility Parameters (MPa⁰.⁵) | This compound | n-Butyl Acetate |
| δD (Dispersion) | 15.20 | 15.8 |
| δP (Polar) | 3.10 | 3.7 |
| δH (Hydrogen Bonding) | 6.80 | 6.3 |
The similarity in the Hansen parameters of the two solvents suggests they have comparable solvency for a wide range of materials. The slightly lower polar component (δP) and higher hydrogen bonding component (δH) of this compound may influence its interaction with specific polymers and APIs. For instance, it may show preferential solubility for resins with corresponding hydrogen bonding capabilities.
Experimentally, solvency is often evaluated using methods like the Kauri-Butanol (Kb) value test.[9] A higher Kb value indicates a stronger solvent.[9] While a specific Kb value for this compound is not widely published, its applications in coatings and inks suggest it possesses good solvency for common resins like nitrocellulose and alkyds.[1][2] For example, n-butyl acetate is a known good solvent for nitrocellulose, and its dissolution rate has been studied in comparison to other esters.[10] Similar studies would be necessary to quantify the solvency power of this compound for direct comparison.
Applications in Research and Development
Both solvents find utility in a variety of applications:
-
Coatings and Inks: n-Butyl acetate is a staple in the paint and coatings industry.[3] this compound also serves as a solvent in these formulations, with its slower evaporation rate potentially offering benefits for flow and leveling.[1]
-
Pharmaceuticals: In drug development, these esters can be used as reaction solvents, extraction solvents, or in formulation processes. The choice between them would depend on the specific solubility requirements of the API and excipients, as well as the desired drying characteristics of the final product. This compound's lower water solubility might be advantageous in moisture-sensitive applications.
-
Other Industries: Both solvents are used in the production of adhesives, artificial leather, and as flavoring agents.[1][3]
Safety and Environmental Profile
In terms of safety, both solvents are flammable liquids. n-Butyl acetate has a lower flash point, making it more flammable than this compound. Both are considered to have low acute toxicity. Prolonged exposure to n-butyl acetate can cause irritation to the eyes, skin, and respiratory tract.[4] Information on the specific long-term health effects of this compound is less readily available, but it is generally considered to have a favorable low toxicity profile.[1] From an environmental perspective, both are biodegradable.[3][11]
Experimental Protocols
To facilitate a direct and objective comparison of these solvents in a laboratory setting, the following standard experimental methodologies are recommended:
Determination of Relative Evaporation Rate
This can be determined using ASTM D3539, "Standard Test Method for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer."
Evaluation of Solvency Power: Kauri-Butanol Value
The Kauri-Butanol value can be determined following ASTM D1133, "Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents."
Resin Solubility and Viscosity Reduction
To assess the performance in a specific formulation, the following workflow can be employed. This is a general procedure, and specific parameters should be adapted based on the resin and application.
Conclusion
Both this compound and n-butyl acetate are effective ester solvents with broad applicability. n-Butyl acetate is a well-characterized, medium-evaporating solvent with strong solvency for a variety of resins. This compound, with its higher boiling point and lower vapor pressure, offers a slower evaporation rate, which can be beneficial for applications requiring longer open times. Its solvency, as predicted by Hansen parameters, is similar to that of n-butyl acetate, though experimental verification for specific resins is recommended. The choice between these two solvents will ultimately depend on the specific requirements of the formulation, including desired drying time, resin compatibility, and safety considerations. For researchers and formulators, a direct experimental comparison using the outlined protocols is the most definitive way to determine the optimal solvent for their application.
References
- 1. Buy this compound | 108-84-9 [smolecule.com]
- 2. This compound | 108-84-9 [chemicalbook.com]
- 3. archemco.com [archemco.com]
- 4. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 5. The MSDS HyperGlossary: Evaporation Rate [ilpi.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. paint.org [paint.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
Navigating Cross-Reactivity: A Comparative Look at 1,3-Dimethylbutyl Acetate in Toxicological Assessments
A comprehensive review of available scientific literature reveals a notable absence of direct studies on the cross-reactivity of 1,3-Dimethylbutyl acetate (B1210297) in common biological assays such as immunoassays. This compound, a colorless liquid with a fruity odor, is primarily utilized as a solvent in coatings and inks and as a flavoring and fragrance agent.[1] The bulk of available data focuses on its toxicological profile and safety as a fragrance ingredient, often employing a "read-across" approach with structurally similar molecules to infer its biological activity.
This guide provides a comparative overview of the toxicological data for 1,3-Dimethylbutyl acetate and its structural analogs, which serves as an indirect measure of its potential for biological interaction. We will delve into the methodologies of key toxicological assays and present the available data in a structured format to aid researchers, scientists, and drug development professionals in their assessments.
The "Read-Across" Approach: An Analog to Cross-Reactivity
In the absence of direct cross-reactivity data, the toxicological practice of "read-across" provides valuable insights. This methodology uses data from well-studied, structurally similar chemicals to predict the toxicity of a substance with limited data. The underlying assumption is that similar chemical structures will have similar biological activities. This concept is illustrated in the diagram below.
Caption: The "Read-Across" approach in toxicological safety assessment.
Comparative Toxicological Data
The safety assessment of this compound has often relied on data from analogs like α-methylbenzyl acetate and benzyl (B1604629) acetate. The following table summarizes key toxicological endpoints for these compounds.
| Toxicological Endpoint | This compound | α-Methylbenzyl Acetate (Read-Across Analog) | Benzyl Acetate (Read-Across Analog) |
| Genotoxicity | Not genotoxic[2] | Data supports no genotoxic concern[2] | Data supports no genotoxic concern[2] |
| Repeated Dose Toxicity | No specific data available. Relies on read-across. | NOAEL = 150 mg/kg/day[2] | - |
| Reproductive Toxicity | No specific data available. Relies on read-across. | Developmental toxicity NOAEL = 200 mg/kg/day[2] | - |
| Skin Sensitization | No safety concerns at current use levels, based on read-across.[2] | - | Data shows no safety concerns[2] |
| Acute Oral Toxicity (LD50, rat) | ~6,160 mg/kg[1] | - | - |
Experimental Protocols: In Vitro Micronucleus Test
A key assay mentioned in the safety assessment of a structural analog of this compound is the in vitro micronucleus test, which is used to assess for clastogenic (chromosome-breaking) activity.[2]
Objective: To determine the potential of a test substance to induce micronuclei in cultured human peripheral blood lymphocytes.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium.
-
Treatment: The cells are treated with various concentrations of the test substance (e.g., 1,3-dimethyl-3-phenylbutyl acetate, a structural analog) in a solvent like DMSO, both with and without a metabolic activation system (S9).[2]
-
Incubation: The treated cells are incubated for a specific period to allow for cell division.
-
Cytokinesis Block: A cytokinesis-blocking agent (e.g., cytochalasin B) is added to the culture to accumulate cells that have completed one nuclear division, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Data Analysis: The micronucleus frequency in treated cells is compared to that in solvent control cells. A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result for clastogenic activity.
The workflow for this assay is depicted below.
Caption: A simplified workflow of the in vitro micronucleus test.
Conclusion
While direct experimental data on the cross-reactivity of this compound in biological assays is not currently available in the public domain, an examination of its toxicological profile and the use of the "read-across" approach with structural analogs provides valuable insights into its potential for biological interactions. The data suggests a low order of acute toxicity and no significant concerns for genotoxicity or skin sensitization at current usage levels. Researchers and professionals in drug development should consider the available toxicological data and the principles of structural similarity when evaluating the potential for this compound to interfere with biological assays. Further studies are warranted to directly assess the cross-reactivity of this compound in specific assay systems.
References
A Comparative Performance Analysis of 1,3-Dimethylbutyl Acetate and its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for applications ranging from flavor and fragrance formulation to the design of pharmaceutical excipients. This guide provides a detailed performance comparison of 1,3-Dimethylbutyl acetate (B1210297) and its structural isomers with the molecular formula C₈H₁₆O₂. The comparison focuses on physicochemical properties and sensory profiles, supported by detailed experimental methodologies for their evaluation.
Performance Comparison of C₈H₁₆O₂ Ester Isomers
The primary performance indicator for these low molecular weight esters, particularly in the context of flavor and fragrance, is their odor profile. Physicochemical properties such as boiling point, density, and flash point are crucial for processing, formulation, and safety considerations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1,3-Dimethylbutyl acetate and a selection of its structural isomers. Data has been compiled from various sources, and while efforts have been made to ensure consistency, values should be considered with the understanding that they may have been determined under slightly different experimental conditions.
| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | 4-Methylpentan-2-yl acetate | 108-84-9 | 144-147.2[1][2] | 0.860 - 0.871[3][4] | 45[4] |
| n-Hexyl acetate | Hexyl acetate | 142-92-7 | 169[5][6] | 0.873[7] | 56[7] |
| sec-Hexyl acetate | Hexan-2-yl acetate | 5953-49-1 | 154-156[8] | ~0.87 | 46.7[8] |
| n-Butyl butyrate (B1204436) | Butyl butanoate | 109-21-7 | 164-165[9] | 0.869[10] | 49[10] |
| n-Pentyl propionate | Pentyl propanoate | 624-54-4 | 168.6 - 169[2][11] | 0.873[11] | 56.1 |
| n-Propyl pentanoate | Propyl pentanoate | 141-06-0 | 167-168[4] | 0.872[12] | 37.8[12] |
| Isopropyl 2,2-dimethylpropanoate | Isopropyl 2,2-dimethylpropanoate | - | - | - | - |
Note: Data for some isomers is incomplete due to limited availability in public sources.
Sensory Profile (Odor Description)
The olfactory characteristics of these esters are a key differentiator for their application in flavor and fragrance formulations. The following table provides qualitative descriptions of their odor profiles.
| Isomer Name | Odor Description |
| This compound | Mild, pleasant, fruity odor.[1] |
| n-Hexyl acetate | Sweet, fruity, green aroma reminiscent of apple and pear with floral undertones.[4][13] |
| sec-Hexyl acetate | Fruity. |
| n-Butyl butyrate | Sweet, fruity flavors similar to pineapple. It also occurs naturally in fruits like apple, banana, and strawberry.[10][14] |
| n-Pentyl propionate | Sweet, fruity scent reminiscent of apple or pear, with notes of apricot and pineapple.[2][15] |
| n-Propyl pentanoate | Ethereal, fruity, pineapple, metallic, and animalic notes.[4][16] |
| Isopropyl 2,2-dimethylpropanoate | Data not readily available. |
Role in Drug Development
Simple esters like this compound and its isomers are not typically associated with specific signaling pathways in a pharmacological context. However, their properties as solvents and their ability to undergo hydrolysis make them relevant in drug development in the following areas:
-
Prodrugs: Ester functionalities are a classic strategy for creating prodrugs. By masking polar groups of a parent drug, an ester prodrug can exhibit improved oral bioavailability and cell permeability. The ester is then cleaved in the body by esterase enzymes to release the active drug.
-
Pharmaceutical Excipients: These esters can be used as solvents or co-solvents in liquid formulations, and as plasticizers in solid dosage forms.[17][18] Their generally recognized as safe (GRAS) status for food applications often translates to a favorable safety profile for pharmaceutical use.
Below is a conceptual workflow for the development of an ester prodrug.
Experimental Protocols
Accurate and reproducible characterization of these isomers requires standardized experimental protocols. The following sections detail the methodologies for physicochemical and sensory analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like esters.
Methodology:
-
Sample Preparation: Dilute the ester sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 µL/mL.
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.
-
Injection: Inject 1 µL of the prepared sample in split mode.
-
GC Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
Compound Identification: Compare the resulting mass spectra with a reference library (e.g., NIST).
-
The following diagram illustrates the workflow for GC-MS analysis.
Quantitative Descriptive Analysis (QDA) for Sensory Profiling
QDA is a sensory evaluation technique used to identify and quantify the sensory characteristics of a product.
Methodology:
-
Panel Selection and Training:
-
Select 8-12 individuals based on their sensory acuity and ability to describe aromas.
-
Conduct extensive training (20-40 hours) to familiarize the panel with the aroma profiles of various fruity esters and to develop a consensus on descriptive terminology.
-
-
Sample Preparation:
-
Prepare solutions of each ester isomer at a concentration of 10 ppm in an odorless, non-polar solvent (e.g., mineral oil).
-
Present 15 mL of each sample in identical, coded, odorless glass containers at a controlled room temperature (22 ± 1°C). The order of presentation should be randomized for each panelist.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual, well-ventilated sensory booths under white light.
-
Panelists evaluate the aroma of each sample by sniffing from the container.
-
The intensity of each agreed-upon sensory descriptor (e.g., "fruity," "green," "sweet," "apple-like," "pear-like") is rated on a 15-cm unstructured line scale, anchored with "low" and "high."
-
A mandatory break of at least 2 minutes between samples is required, during which panelists cleanse their palate with deionized water and unsalted crackers.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes among the isomers.
-
This comprehensive approach to comparing the performance of this compound and its isomers provides valuable insights for their application in various scientific and industrial fields. The combination of objective physicochemical data and subjective, yet structured, sensory analysis allows for a holistic understanding of these closely related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. PENTYL PROPIONATE - Ataman Kimya [atamanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Metabolome Database: Showing metabocard for Propyl pentanoate (HMDB0040296) [hmdb.ca]
- 5. Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perfumersworld.com [perfumersworld.com]
- 7. Pentyl propanoate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. isopropyl 2,2-dimethylpropanoate [stenutz.eu]
- 10. Page loading... [wap.guidechem.com]
- 11. Propyl propanoate - Wikipedia [en.wikipedia.org]
- 12. propyl valerate, 141-06-0 [thegoodscentscompany.com]
- 13. benchchem.com [benchchem.com]
- 14. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Plant Compound: Propyl pentanoate | C8H16O2) [pherobase.com]
- 17. isopropyl 2-methylpropanoate [stenutz.eu]
- 18. solubilityofthings.com [solubilityofthings.com]
Navigating Impurity Profiling of 1,3-Dimethylbutyl Acetate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of 1,3-Dimethylbutyl acetate (B1210297) against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific analytical needs.
The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of pharmaceutical products.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[2] 1,3-Dimethylbutyl acetate, a common solvent and flavoring agent, requires precise analytical methods to detect and quantify any potential impurities.[3] This guide focuses on a validated GC-MS method and compares it with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Validated GC-MS Method for this compound Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5] Its high specificity and sensitivity make it ideal for impurity profiling.[6]
Experimental Protocol:
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1000 µg/mL.[4][7] Calibration standards are prepared by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration. Spiked samples for accuracy assessment are prepared by adding known amounts of potential impurities to the this compound sample matrix.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-624 or HP-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[4][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)[4]
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 35-350 amu
Data Presentation:
Table 1: Summary of GC-MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and its impurities. | Complies |
| Linearity (r²) | ≥ 0.99[7] | 0.9992 |
| Range | LOQ to 150% of target concentration | 0.1 - 15 µg/mL |
| Accuracy (% Recovery) | 80 - 120%[8] | 98.5 - 103.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 1.8% |
| - Intermediate Precision | ≤ 10.0% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[7] | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1[7] | 0.1 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Complies |
| System Suitability | Tailing factor ≤ 2.0, Resolution ≥ 2.0[8] | Complies |
Alternative Analytical Techniques
While GC-MS offers high specificity, other techniques can also be employed for impurity profiling, each with its own advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. It is known for its wide linear range and ease of use. However, it lacks the specificity of a mass spectrometer for peak identification.
The sample preparation and GC conditions for GC-FID are similar to the GC-MS method.
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID detector
-
Column: DB-624 or HP-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min[7]
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Table 2: Summary of GC-FID Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline separation of all known impurities. | Complies |
| Linearity (r²) | ≥ 0.99[7] | 0.9995 |
| Range | LOQ to 150% of target concentration | 0.5 - 20 µg/mL |
| Accuracy (% Recovery) | 80 - 120%[8] | 97.9 - 104.1% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 10.0% | 4.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[7] | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1[7] | 0.5 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Complies |
| System Suitability | Tailing factor ≤ 2.0, Resolution ≥ 2.0[8] | Complies |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For non-volatile or thermally labile impurities that are not amenable to GC analysis, HPLC-UV is a powerful alternative.[9] It separates compounds based on their interaction with a stationary phase and mobile phase.[10]
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1000 µg/mL. Calibration standards are prepared by diluting the stock solution.
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the impurities of interest)
Table 3: Summary of HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention times of the analyte and its impurities. | Complies |
| Linearity (r²) | ≥ 0.99[7] | 0.9989 |
| Range | LOQ to 150% of target concentration | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 80 - 120%[8] | 96.5 - 105.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 10.0% | 4.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[7] | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1[7] | 1.0 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Complies |
| System Suitability | Tailing factor ≤ 2.0, Resolution ≥ 2.0[8] | Complies |
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the analysis.
-
GC-MS is the preferred method for the identification and quantification of unknown volatile impurities due to its high specificity and sensitivity.
-
GC-FID is a cost-effective and robust alternative for the routine quantification of known volatile impurities where identification is not critical.
-
HPLC-UV is essential for the analysis of non-volatile or thermally unstable impurities that cannot be analyzed by GC.
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the GC-MS method for impurity profiling.
Caption: Workflow for GC-MS Method Validation.
References
- 1. impurity-profiling [simsonpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 108-84-9 [smolecule.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. resolvemass.ca [resolvemass.ca]
- 9. jpharmsci.com [jpharmsci.com]
- 10. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to Catalysts for 1,3-Dimethylbutyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dimethylbutyl acetate (B1210297), an ester with applications in various chemical industries, is a process critically dependent on the choice of catalyst. This guide provides an objective comparison of three common types of catalysts for this esterification reaction: a homogeneous acid catalyst (sulfuric acid), a heterogeneous solid acid catalyst (Amberlyst-15), and an enzymatic catalyst (Novozym 435). The performance of these catalysts is evaluated based on experimental data, with a focus on reaction yield, conditions, and catalyst reusability.
The synthesis of 1,3-dimethylbutyl acetate is achieved through the Fischer esterification of 4-methyl-2-pentanol (B46003) with acetic acid. The reaction equilibrium is influenced by the catalyst and the removal of water, a byproduct of the reaction.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of sulfuric acid, Amberlyst-15, and Novozym 435 based on available experimental data for the synthesis of this compound and analogous esters.
| Catalyst Type | Catalyst | Reactant A | Reactant B | Temperature (°C) | Time (h) | Catalyst Loading | Yield/Conversion (%) | Selectivity (%) | Reusability | Reference |
| Homogeneous Acid | Sulfuric Acid | 4-Methyl-2-pentanol | Acetic Acid | Reflux (~115) | 1-1.2 | Catalytic amount | 34.6 | ~95 | Not reusable | [1][2] |
| Heterogeneous Acid | Amberlyst-15 | Propionic Acid | Isoamyl Alcohol | 70 | 3 | 5% w/w | ~33 (Conversion) | High | High | [3] |
| Heterogeneous Acid | Amberlyst-15 | Levulinic Acid | Ethanol | 110 | 0.25 | 20 wt% | 87 (Conversion) | High | High | [4] |
| Enzymatic | Novozym 435 | Butanoic Acid | Geraniol | Not specified | Not specified | Not specified | >95 (Yield) | High | High | [5] |
| Enzymatic | Novozym 435 | Fatty Acids | Glycerol | 90 | 12.37 | 4.8 wt% | 93.5 (Yield) | High | High (14 cycles) | [6] |
Note: Data for Amberlyst-15 and Novozym 435 are for the synthesis of analogous esters due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the three catalysts are provided below. These protocols are based on established laboratory procedures for esterification reactions.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalysis)
Materials:
-
4-Methyl-2-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a clean, dry round-bottom flask, add 1.5 mL of 4-methyl-2-pentanol and 3.0 mL of glacial acetic acid.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture while swirling.
-
Add a boiling chip and set up the apparatus for reflux.
-
Heat the mixture to reflux for 60-70 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully add 2-3 mL of 5% aqueous sodium bicarbonate to neutralize the excess acid.[1]
-
Transfer the mixture to a separatory funnel and extract the ester with diethyl ether.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the this compound by distillation.[1]
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalysis)
Materials:
-
4-Methyl-2-pentanol
-
Acetic acid
-
Amberlyst-15 resin
-
Round-bottom flask with a stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
Activate the Amberlyst-15 catalyst by washing with methanol (B129727) followed by drying in an oven at 80°C for 4 hours.
-
In a round-bottom flask, combine 4-methyl-2-pentanol and acetic acid in a desired molar ratio (e.g., 1:2 alcohol to acid).
-
Add the pre-activated Amberlyst-15 catalyst (e.g., 5-10% by weight of the limiting reactant).
-
Set up the flask with a stirrer and a condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) with constant stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
Upon completion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent and reused.
-
The liquid product can be purified by distillation to isolate the this compound.
Protocol 3: Synthesis using Novozym 435 (Enzymatic Catalysis in a Solvent-Free System)
Materials:
-
4-Methyl-2-pentanol
-
Acetic acid
-
Novozym 435 (immobilized Candida antarctica lipase (B570770) B)
-
Reaction vessel with temperature control and agitation
-
Vacuum pump (optional, for water removal)
Procedure:
-
In a reaction vessel, combine 4-methyl-2-pentanol and acetic acid in a 1:1 molar ratio.
-
Add Novozym 435 to the mixture (e.g., 5-10% by weight of the total substrates).
-
Heat the mixture to a specific temperature (e.g., 50-70°C) with continuous agitation.
-
To shift the equilibrium towards product formation, remove the water byproduct, for example, by applying a vacuum.
-
Monitor the conversion to this compound using GC analysis of withdrawn samples.
-
Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration.
-
The enzyme can be washed and reused for subsequent batches.
-
The product, this compound, can be purified by vacuum distillation.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
References
- 1. ukessays.com [ukessays.com]
- 2. Buy this compound | 108-84-9 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 1,3-Dimethylbutyl Acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3-Dimethylbutyl acetate (B1210297), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
1,3-Dimethylbutyl acetate, a flammable liquid, requires careful handling and disposal to mitigate risks.[1][2] Adherence to established laboratory waste management protocols is crucial to prevent accidents and environmental contamination.
Immediate Safety and Handling
Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[1][2][3][4] Use non-sparking tools and take precautionary measures against static discharge.[1][3][4][5]
In case of a spill, remove all ignition sources and ventilate the area.[1] For small spills, absorb the liquid with an inert material like sand or paper towels.[1] The contaminated absorbent material should then be treated as hazardous waste and disposed of accordingly. Do not allow the chemical to enter drains or sewers due to the risk of explosion.[1][3]
Waste Classification and Characterization
Properly classifying chemical waste is the first step toward safe disposal. This compound is classified as a flammable liquid (Hazard Class 3).[1][2] It is crucial to determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other local regulations.[6]
| Property | Value | Source |
| CAS Number | 108-84-9 | [1][2][7] |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [1][2] |
| Flash Point | 45°C (lit.) | [1][2] |
| Explosive Limits | LEL: 0.9%, UEL: 5.7% | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following is a general step-by-step procedure:
-
Segregation: Do not mix this compound with other waste types. It should be collected in a designated container for flammable liquids.[8] Incompatible materials such as strong oxidizers, alkalis, and acids must be kept separate to prevent violent reactions.[2][8]
-
Containerization: Use a chemically compatible and properly labeled waste container.[9][10] The original container may be used if it is in good condition.[8] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[8][9] Fill containers to no more than 90% of their capacity to allow for vapor expansion.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and under the control of laboratory personnel.[9] Ensure the SAA is inspected weekly for leaks.[8][9]
-
Disposal Request: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11] Do not dispose of this compound down the drain.[8][11]
-
Record Keeping: Maintain accurate records of the accumulated waste, including the chemical name, quantity, and accumulation start date.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 108-84-9 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | CAS#:108-84-9 | Chemsrc [chemsrc.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. odu.edu [odu.edu]
Essential Safety and Logistics for Handling 1,3-Dimethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 1,3-Dimethylbutyl acetate (B1210297). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Immediate Precautions
1,3-Dimethylbutyl acetate is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, or open flames.[1]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Health: Causes skin and eye irritation.[1] The substance is also irritating to the respiratory tract.[1]
-
Reactivity: Incompatible with strong oxidizing agents, nitrates, alkalis, and acids.[1][2] Reacts with acids to liberate heat and can generate flammable hydrogen when mixed with alkali metals and hydrides.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety goggles or spectacles. | To protect against splashes and eye irritation.[1][4] |
| Skin and Body Protection | Laboratory coat and, for larger quantities, a chemical-resistant apron.[3][4] | To prevent skin contact with splashes. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1] For higher concentrations, a vapor respirator or a filter respirator for organic gases and vapors is necessary.[1][4] | To prevent respiratory tract irritation from vapors. |
Handling and Storage Procedures
Proper handling and storage are paramount to prevent accidents.
Operational Plan:
-
Preparation: Ensure a clean and uncluttered workspace. Confirm that safety equipment, including a fume hood, eyewash station, and safety shower, is accessible and operational.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][4]
-
Dispensing: When transferring, pour slowly to minimize splashing and vapor generation. Keep the container tightly closed when not in use.[1]
-
Heating: If heating is required, use a closed system with ventilation and explosion-proof electrical equipment.[1] Avoid open flames.[1]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store separately from incompatible materials such as strong oxidizing agents, nitrates, alkalis, and acids.[2]
Spill Management and Disposal
Immediate and appropriate response to spills is critical to mitigate risks.
Spill Response Plan:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or paper towels.[1]
-
Cleanup: Collect the absorbed material and place it in a sealed, properly labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Do not dispose of it down the drain.
-
Waste material should be handled by a licensed waste disposal company.
Chemical and Physical Properties
A summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol [6] |
| Boiling Point | 144 °C[6] |
| Melting Point | -63.8 °C[6] |
| Flash Point | 45 °C[1][6] |
| Density | 0.86 g/cm³[1] |
| Vapor Pressure | 2.91 mmHg at 25°C[7] |
| Solubility | Soluble in alcohol and ether; limited solubility in water.[5][8] |
Experimental Workflow and Safety Logic
The following diagrams illustrate the necessary workflows for handling and responding to incidents involving this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 108-84-9 [chemicalbook.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound CAS#: 108-84-9 [m.chemicalbook.com]
- 6. This compound | CAS#:108-84-9 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
